Trospium chloride
Description
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Properties
Molecular Formula |
C25H30ClNO3 |
|---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
[(1S,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate chloride |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m0./s1 |
InChI Key |
RVCSYOQWLPPAOA-VROPFNGYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Trospium Chloride's Mechanism of Action on Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) anticholinergic agent widely prescribed for the treatment of overactive bladder (OAB). Its therapeutic efficacy stems from its ability to antagonize muscarinic acetylcholine (B1216132) receptors (mAChRs) in the bladder, leading to the relaxation of the detrusor smooth muscle. This technical guide provides a comprehensive overview of the mechanism of action of trospium chloride, with a specific focus on its interaction with the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5). This document details the binding affinities and functional potencies of this compound, outlines the experimental protocols used for its characterization, and illustrates the key signaling pathways involved.
Introduction
The parasympathetic nervous system plays a crucial role in regulating bladder function, with acetylcholine (ACh) being the primary neurotransmitter responsible for mediating detrusor muscle contraction through its action on muscarinic receptors. In OAB, involuntary detrusor contractions lead to symptoms of urgency, frequency, and urge incontinence. This compound, as a competitive antagonist of ACh at muscarinic receptors, effectively mitigates these symptoms.[1][2][3] A key characteristic of this compound is its quaternary amine structure, which limits its ability to cross the blood-brain barrier, thereby reducing the incidence of central nervous system (CNS) side effects commonly associated with tertiary amine antimuscarinics.[1]
Muscarinic Receptor Subtypes and Signal Transduction
There are five distinct subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). They are broadly classified into two major signaling pathways:
-
M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a primary driver of smooth muscle contraction.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway can counteract the smooth muscle relaxant effects of cAMP-elevating agents.
In the human bladder, M2 and M3 receptors are the predominant subtypes, with the M3 receptor being the primary mediator of detrusor contraction.[4][5]
Signaling Pathway Diagrams
Quantitative Pharmacology of this compound
This compound is characterized as a non-selective muscarinic antagonist, exhibiting a broad affinity profile across all five muscarinic receptor subtypes.[1][6] This lack of selectivity means that it does not preferentially bind to one subtype over the others.
Binding Affinity
Table 1: Binding Affinity (Ki) of this compound at Muscarinic Receptors in Human Bladder Tissue
| Tissue | Ki (nM) [95% Confidence Limits] | Reference |
| Detrusor | 3.9 [2.1 - 7.2] | [5] |
| Mucosa | 0.7 [0.3 - 1.5] | [5] |
Note: These values represent the composite binding to the mixture of muscarinic receptor subtypes present in the tissue.
Functional Potency
Functional assays measure the ability of a compound to produce a biological response following receptor binding. For an antagonist like this compound, this is typically measured as its ability to inhibit the response induced by a muscarinic agonist. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Table 2: Functional Potency of this compound
| Assay Type | Tissue/Cell Line | Measured Parameter | Potency | Reference |
| Contraction Assay | Human Detrusor Smooth Muscle | Inhibition of Carbachol-induced contraction | EC50 = 3 nM | [3][7] |
Note: Specific functional potency data for this compound at each of the five recombinant human muscarinic receptor subtypes is not widely available in published literature.
Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors involves a variety of in vitro experimental techniques. The following sections detail the methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of this compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Non-labeled competing ligand: this compound.
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the unlabeled this compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.
Objective: To determine the functional potency (IC50) of this compound as an antagonist at M1, M3, and M5 receptors.
Materials:
-
CHO cells stably expressing the M1, M3, or M5 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Assay buffer.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol (B1668302) at its EC80 concentration) to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50).
This assay measures the decrease in intracellular cAMP levels following the activation of Gi/o-coupled receptors.
Objective: To determine the functional potency (IC50) of this compound as an antagonist at M2 and M4 receptors.
Materials:
-
CHO cells stably expressing the M2 or M4 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Muscarinic agonist (e.g., acetylcholine).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Lysis buffer.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a mixture of forskolin (to raise basal cAMP levels) and a fixed concentration of the muscarinic agonist.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration using a suitable detection kit.
-
Data Analysis: Determine the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production (IC50).
Conclusion
This compound is a non-selective, competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its therapeutic effect in overactive bladder is primarily mediated by the blockade of M3 receptors in the detrusor muscle, leading to smooth muscle relaxation. The quaternary ammonium structure of this compound limits its CNS penetration, resulting in a favorable side-effect profile compared to tertiary amine antimuscarinics. While comprehensive quantitative data on its binding and functional potency at each individual human muscarinic receptor subtype is not consolidated in a single public source, the available evidence consistently supports its non-selective antagonistic action. Further research providing a complete and comparative dataset of Ki and IC50 values across all five recombinant human muscarinic receptors would be beneficial for a more nuanced understanding of its pharmacological profile.
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT–PCR: changes in ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Preclinical Pharmacology of Trospium Chloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of trospium (B1681596) chloride for researchers, scientists, and drug development professionals. The document details the molecule's mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
Trospium chloride is a quaternary ammonium (B1175870) compound and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its primary therapeutic application is in the management of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[2] The preclinical pharmacological profile of this compound is characterized by its high affinity for muscarinic receptors, particularly in the bladder, and a pharmacokinetic profile that limits its systemic exposure and central nervous system penetration.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects by competitively antagonizing the binding of acetylcholine to muscarinic receptors.[5] This action is particularly relevant in the detrusor muscle of the bladder, where muscarinic receptor activation by acetylcholine leads to smooth muscle contraction and urination. By blocking these receptors, this compound reduces the tonus of the bladder's smooth muscle, thereby alleviating the symptoms of overactive bladder.[6][7] The quaternary ammonium structure of this compound renders it hydrophilic, which limits its ability to cross the blood-brain barrier, resulting in minimal central nervous system side effects.[5]
Signaling Pathway
The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) pathway initiated by acetylcholine binding to muscarinic receptors on bladder smooth muscle cells. This compound acts as a competitive antagonist at these receptors.
Pharmacodynamics
The pharmacodynamic properties of this compound are primarily related to its antimuscarinic activity. Preclinical studies have demonstrated its potent inhibitory effects on bladder muscle contraction and its high affinity for muscarinic receptors.
Receptor Binding Affinity
This compound exhibits high affinity for muscarinic receptors, with a non-selective binding profile to M1, M2, and M3 subtypes.[3]
| Receptor Subtype | Species | Tissue | Ki (nM) [95% CI] |
| Muscarinic (Overall) | Human | Detrusor | 2.9 [1.9-3.9][5] |
| Muscarinic (Overall) | Human | Mucosa | 0.8 [0.3-1.3][5] |
In Vitro Bladder Contractility
In vitro studies using isolated bladder tissue strips have consistently shown the potent relaxant effect of this compound on induced contractions.
| Species | Agonist | IC50 (µM) |
| Porcine | Carbachol | 0.05[2] |
| Rat | Acetylcholine | 1-5 (significant inhibition)[4] |
In Vivo Urodynamic Effects
In vivo studies in animal models have confirmed the effects of this compound on bladder function.
| Species | Dose | Effect on Maximum Bladder Pressure | Effect on Residual Urine |
| Dog | 0.03 mg/kg | Significant Decrease[8] | No Significant Change[8] |
| Dog | 0.1 mg/kg | Significant Decrease[8] | No Significant Change[8] |
| Dog | 0.3 mg/kg | Significant Decrease[8] | Significant Increase[8] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by low oral bioavailability, high plasma protein binding, metabolism primarily through ester hydrolysis, and elimination mainly via active tubular secretion in the kidneys.
| Parameter | Species | Value |
| Absorption | ||
| Oral Bioavailability | Human | < 10%[1][2] |
| Tmax (oral) | Human | 5-6 hours[2] |
| Effect of Food | Human | 70-80% reduction in absorption[1][2] |
| Distribution | ||
| Protein Binding | Human | 50-85%[6] |
| Apparent Volume of Distribution | Human | 395 ± 140 L[6] |
| Metabolism | ||
| Primary Pathway | Human | Ester hydrolysis[7] |
| CYP450 Involvement | Human | Negligible[3] |
| Elimination | ||
| Half-life (oral) | Human | ~20 hours[6] |
| Major Route | Human | Active tubular secretion[7] |
| % Excreted Unchanged in Urine | Human | ~60% of absorbed dose[7] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Muscarinic Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound for muscarinic receptors in human bladder tissue.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.
Materials:
-
Human bladder detrusor and mucosal tissue, stored at -70°C.
-
Radioligand: [3H]quinuclidinyl benzylate ([3H]QNB).
-
Homogenization buffer: 50 mM sodium phosphate (B84403) buffer.
-
This compound solutions of increasing concentrations (10⁻¹² M to 10⁻⁴ M).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the dissected human bladder detrusor and mucosal tissues in ice-cold 50 mM sodium phosphate buffer.
-
Incubation: In a series of tubes, co-incubate the prepared membranes with a fixed concentration of [3H]QNB (200 pM) and increasing concentrations of this compound for 2 hours at 37°C.[5]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]QNB (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Bladder Strip Contractility Assay
This protocol outlines the procedure for assessing the effect of this compound on agonist-induced contractions of isolated bladder smooth muscle strips.
Objective: To evaluate the inhibitory effect of this compound on bladder smooth muscle contraction.
Materials:
-
Rat, porcine, or human urinary bladders.
-
Krebs solution.
-
Acetylcholine (ACh) or Carbachol.
-
This compound solutions.
-
Organ bath system with isometric tension transducers.
Procedure:
-
Tissue Preparation: Euthanize the animal and excise the urinary bladder. Place the bladder in cold Krebs solution. Carefully dissect the bladder and cut it into longitudinal strips.
-
Mounting: Mount the bladder strips in an organ bath containing warmed (37°C) and aerated (95% O₂, 5% CO₂) Krebs solution. Attach one end of the strip to a fixed hook and the other to an isometric tension transducer.
-
Equilibration: Allow the tissue to equilibrate for a set period under a specific resting tension.
-
Induction of Contraction: Induce contractions by adding a known concentration of an agonist like acetylcholine (e.g., 10 µM) to the organ bath.[4]
-
Treatment with this compound: After washing out the agonist and allowing the tissue to return to baseline, incubate the bladder strips with varying concentrations of this compound (e.g., 1, 3, and 5 µM) for a defined period.[4]
-
Re-challenge with Agonist: In the presence of this compound, re-introduce the same concentration of the agonist and record the resulting contraction.
-
Data Analysis: Measure the amplitude of the contractions before and after the addition of this compound. Calculate the percentage inhibition of the agonist-induced contraction for each concentration of this compound to determine the IC50.
In Vivo Urodynamic Evaluation in Dogs
This protocol describes the methodology for assessing the in vivo effects of this compound on bladder function in a decerebrated dog model.
Objective: To evaluate the effect of this compound on urodynamic parameters.
Materials:
-
Decerebrated dogs.
-
Anesthesia.
-
Catheters for bladder filling and pressure measurement.
-
Electromyogram (EMG) electrodes for sphincter muscle activity.
-
Urodynamic recording equipment.
-
This compound for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize and decerebrate the dogs.
-
Instrumentation: Insert a catheter into the bladder for filling with saline and another for measuring intravesical pressure. Place EMG electrodes in the external urethral sphincter.
-
Baseline Measurements: Induce micturition by filling the bladder and record baseline urodynamic parameters, including maximum bladder pressure and residual urine volume.
-
Drug Administration: Administer this compound intravenously at various doses (e.g., 0.03, 0.1, and 0.3 mg/kg).[8]
-
Post-Dose Measurements: After drug administration, repeat the bladder filling and recording of urodynamic parameters.
-
Data Analysis: Compare the urodynamic parameters before and after the administration of this compound to determine its effects on bladder function.
Conclusion
The preclinical pharmacological profile of this compound demonstrates its potent and competitive antagonism of muscarinic receptors, leading to the relaxation of bladder smooth muscle. Its pharmacokinetic properties, particularly its low oral bioavailability and limited CNS penetration, contribute to a favorable safety profile. The experimental data from in vitro and in vivo studies consistently support its mechanism of action and efficacy in models of bladder overactivity. This technical guide provides a foundational understanding for further research and development in the field of urology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of combined use of this compound and melatonin on in vitro contractility of rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Multicenter phase III trial studying this compound in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of this compound on the lower urinary tract function] - PubMed [pubmed.ncbi.nlm.nih.gov]
Trospium Chloride: A Technical Guide to its Affinity for M1, M2, and M3 Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) compound and a non-selective muscarinic receptor antagonist.[1] Its therapeutic efficacy, particularly in the treatment of overactive bladder, is derived from its ability to competitively inhibit the binding of acetylcholine (B1216132) to muscarinic receptors, thereby reducing smooth muscle contractions.[1] This technical guide provides an in-depth analysis of the binding affinity of trospium chloride for the M1, M2, and M3 muscarinic receptor subtypes, details the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.
Data Presentation: Binding Affinity of this compound
The affinity of this compound for muscarinic receptors is typically quantified by its inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity. While this compound is known to be a broad-spectrum antimuscarinic agent with approximately equal affinity for the five muscarinic receptor subtypes (M1-M5), obtaining a comprehensive, head-to-head comparison of its binding affinity for cloned human M1, M2, and M3 receptors from a single study is challenging.[2] The following table summarizes available quantitative data from different sources. It is important to note that variations in experimental conditions, such as tissue source (native tissue vs. cell lines with cloned receptors) and radioligand used, can influence the determined affinity values.
| Receptor Subtype | Tissue/Cell Line | Ligand | Affinity Metric | Value | Source(s) |
| M2 | Not Specified | Not Specified | pKi | 9.2 | Product Monograph |
| M3 | Not Specified | Not Specified | pKi | 9.3 | Product Monograph |
| Muscarinic (mixed) | Human Bladder Detrusor | [3H]QNB | Ki (nM) | 3.1 (95% CI: 2.2-4.3) | Comparison of Receptor Binding Characteristics |
| Muscarinic (mixed) | Human Bladder Mucosa | [3H]QNB | Ki (nM) | 0.71 (95% CI: 0.62-0.81) | Comparison of Receptor Binding Characteristics |
Note: The Ki values from the human bladder tissue represent a mixed population of muscarinic receptors, with the detrusor being predominantly M2 and M3, and the mucosa also containing M1 and M5 subtypes.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like this compound is commonly achieved through in vitro radioligand binding assays.[3] A competitive binding assay is a standard method used to determine the Ki of an unlabeled compound (in this case, this compound) against a radiolabeled ligand with known affinity for the target receptor.
Principle
This assay measures the ability of a non-radioactive test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to muscarinic receptors in a sample (e.g., cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Materials
-
Receptor Source: Cell membranes prepared from CHO-K1 cells stably expressing human M1, M2, or M3 muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (B194438) (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
-
96-well plates.
Procedure
-
Membrane Preparation:
-
Culture CHO cells expressing the desired muscarinic receptor subtype to confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [³H]-NMS (typically at or near its Kd value), and the membrane preparation to triplicate wells.
-
Non-specific Binding: Add assay buffer, [³H]-NMS, the membrane preparation, and a high concentration of atropine to triplicate wells.
-
Competitive Binding: Add assay buffer, [³H]-NMS, the membrane preparation, and serial dilutions of this compound to triplicate wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Dry the filters, add a scintillation cocktail, and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation by acetylcholine. The M1 and M3 subtypes primarily couple to Gq/11 proteins, while the M2 subtype couples to Gi/o proteins.
Caption: M1 and M3 Receptor Gq/11 Signaling Pathway.
Caption: M2 Receptor Gi/o Signaling Pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
In Vitro Characterization of Trospium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro characterization of trospium (B1681596) chloride, a quaternary ammonium (B1175870) antimuscarinic agent used in the treatment of overactive bladder. The following sections detail its pharmacodynamic and pharmacokinetic properties, supported by quantitative data, detailed experimental protocols, and corresponding workflow visualizations.
Pharmacodynamics: Muscarinic Receptor Antagonism
Trospium chloride functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its binding prevents acetylcholine from activating these G-protein coupled receptors, thereby reducing involuntary smooth muscle contractions in the bladder. This compound is considered non-selective, demonstrating high affinity for M1, M2, and M3 receptor subtypes.[3][4]
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for human recombinant muscarinic receptor subtypes M1 through M5 was determined via competitive radioligand binding assays. The inhibition constant (Kᵢ) values, derived from reported pKᵢ values (pKᵢ = -log(Kᵢ)), are summarized below.
| Receptor Subtype | pKᵢ | Kᵢ (nM) |
| M1 | 9.1 | 0.79 |
| M2 | 9.2 | 0.63 |
| M3 | 9.3 | 0.50 |
| M4 | 9.0 | 1.00 |
| M5 | 8.6 | 2.51 |
| Data derived from a study using CHO-K1 cells stably expressing human recombinant M1-M5 receptors.[5] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of a compound's binding affinity (Kᵢ) for muscarinic receptors by measuring its ability to displace a known radioligand.
1.2.1 Materials and Reagents:
-
Cell Membranes: CHO-K1 cell membranes stably expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: this compound, prepared in a series of concentrations.
-
Assay Buffer: 20 mM HEPES buffer, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.
-
Detection: Scintillation counter and scintillation cocktail.
1.2.2 Procedure:
-
Preparation: Thaw the prepared cell membranes on ice. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, set up reactions for total binding (assay buffer only), non-specific binding (1 µM atropine), and competitor binding (serial dilutions of this compound).
-
Incubation: Add a fixed concentration of [³H]-NMS (e.g., 0.1-0.4 nM) to all wells. Add the cell membrane preparation to initiate the binding reaction. Incubate the plate for 2 hours at 20-25°C to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the amount of specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]
-
Signaling Pathway Diagram
In Vitro Pharmacokinetics (ADME)
Metabolism and Cytochrome P450 Interaction
This compound undergoes minimal metabolism, with the primary pathway being the hydrolysis of its ester bond to form a spiroalcohol metabolite.[6] It exhibits negligible interaction with most cytochrome P450 (CYP) enzymes, reducing the potential for metabolic drug-drug interactions.[7] However, in vitro studies have shown it to be a competitive inhibitor of CYP2D6, though at concentrations significantly higher than therapeutic plasma levels.[7]
2.1.1 Quantitative Data: CYP450 Inhibition
Inhibition potential was assessed using human liver microsomes with selective substrates for major CYP isoforms.
| CYP Isoform | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| CYP2D6 | 27 - 44 | 20 - 51 | Competitive |
| CYP1A2 | > 1000 | Not Determined | Negligible |
| CYP2A6 | > 1000 | Not Determined | Negligible |
| CYP2C9 | > 1000 | Not Determined | Negligible |
| CYP2C19 | > 1000 | Not Determined | Negligible |
| CYP2E1 | > 1000 | Not Determined | Negligible |
| CYP3A4 | > 1000 | Not Determined | Negligible |
| Data from a study using human liver microsomes from two donors.[7] |
2.1.2 Experimental Protocol: In Vitro CYP450 Inhibition Assay This protocol determines the potential of a test compound to inhibit the activity of major CYP450 enzymes using human liver microsomes.
2.1.2.1 Materials and Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs).
-
Cofactor: NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Probe Substrates: A cocktail of specific substrates for each CYP isoform (e.g., Dextromethorphan for CYP2D6, Caffeine for CYP1A2, S-Warfarin for CYP2C9, etc.).
-
Test Compound: this compound, at a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation Buffer: Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Termination Solution: Acetonitrile or methanol, often containing an internal standard.
-
Analytical System: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
2.1.2.2 Procedure:
-
Pre-incubation: Prepare a mixture of HLMs, this compound (or vehicle control), and buffer. Pre-incubate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add the probe substrate cocktail to the pre-incubated mixture. Immediately after, add the NADPH regenerating system to start the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a cold termination solution (e.g., acetonitrile). This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the specific metabolite formed from each probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
To determine the Kᵢ and mechanism of inhibition (e.g., competitive), repeat the assay using multiple substrate concentrations at each inhibitor concentration and analyze the data using graphical methods like a Dixon plot or non-linear regression.[7]
-
2.1.3 Workflow Diagram
Permeability and Transporter Interaction
As a hydrophilic quaternary amine, this compound has low passive permeability across biological membranes. Its absorption and excretion are therefore highly dependent on membrane transporters. In vitro studies have identified it as a substrate for several organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins, which are crucial for its renal and hepatic clearance.
2.2.1 Quantitative Data: Transporter Affinity
| Transporter | Species | Parameter | Value (µM) |
| mOCT1 | Mouse | Kₘ | 58.7 |
| mOCT2 | Mouse | Kₘ | 78.5 |
| mMATE1 | Mouse | Kₘ | 29.3 |
| Kₘ values determined in HEK293 cells stably transfected with the respective mouse carriers. |
2.2.2 Experimental Protocol: Caco-2 Permeability Assay This assay is the industry standard for predicting intestinal drug absorption and identifying potential substrates for efflux transporters like P-glycoprotein (P-gp). It uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a polarized monolayer with tight junctions, mimicking the intestinal barrier.
2.2.2.1 Materials and Reagents:
-
Cells: Caco-2 cells.
-
Culture System: Transwell® permeable supports (e.g., 24-well plates).
-
Culture Medium: Standard Caco-2 growth medium (e.g., DMEM with FBS, non-essential amino acids).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.
-
Test Compound: this compound (typically at 10 µM).
-
Control Compounds: High permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls. Verapamil can be used as a P-gp inhibitor to confirm efflux.
-
Analytical System: LC-MS/MS.
2.2.2.2 Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure tight junction integrity.
-
Assay Setup (Bidirectional Transport):
-
A-to-B (Apical to Basolateral): Add this compound in assay buffer to the apical (donor) compartment. Add fresh assay buffer to the basolateral (receiver) compartment.
-
B-to-A (Basolateral to Apical): Add this compound in assay buffer to the basolateral (donor) compartment. Add fresh assay buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
LC-MS/MS Analysis: Determine the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
-
2.2.3 Workflow Diagram
In Vitro Safety Pharmacology
Experimental Protocol: hERG Whole-Cell Patch-Clamp Assay
This electrophysiology assay is the gold standard for directly measuring the effect of a compound on the function of the hERG channel.
3.1.1 Materials and Reagents:
-
Cell Line: A mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG (KCNH2) channel.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.
-
Solutions:
-
Internal (Pipette) Solution (in mM): e.g., 130 KCl, 1 MgCl₂, 5 EGTA, 5 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
External (Bath) Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Test Compound: this compound, dissolved in the external solution at multiple concentrations.
-
Positive Control: A known hERG inhibitor (e.g., Dofetilide, Cisapride).
3.1.2 Procedure:
-
Cell Preparation: Plate the hERG-expressing cells onto glass coverslips for recording.
-
Whole-Cell Configuration: Place a coverslip in the recording chamber and perfuse with the external solution. Under a microscope, guide a glass micropipette filled with the internal solution to a single cell. Apply suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane. Apply a further pulse of suction to rupture the membrane patch, achieving the whole-cell configuration, which allows electrical access to the entire cell.
-
Current Recording (Baseline): Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarizing step (e.g., to +20 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -50 mV) where a characteristic "tail current" is measured. Record stable baseline currents.
-
Compound Application: Perfuse the cell with external solution containing the lowest concentration of this compound until a steady-state effect is observed.
-
Washout and Cumulative Dosing: Wash out the compound with the control external solution. Alternatively, apply cumulatively increasing concentrations of the compound, allowing a steady-state effect to be reached at each concentration.
-
Positive Control: At the end of the experiment, apply a high concentration of a potent hERG blocker to confirm the identity of the recorded current.
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence of each compound concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.
-
Workflow Diagram
References
- 1. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLP hERG assay validation following ICH E14/ S7B 2022 Q&A best practice guidelines [metrionbiosciences.com]
- 3. physiostim.com [physiostim.com]
- 4. Safety and efficacy of once-daily this compound extended-release in male patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Trospium chloride effects on smooth muscle contractility
An In-depth Technical Guide on the Effects of Trospium (B1681596) Chloride on Smooth Muscle Contractility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trospium chloride is a quaternary ammonium (B1175870) compound and a non-selective muscarinic antagonist utilized primarily for the treatment of overactive bladder (OAB).[1][2][3] Its therapeutic effect stems from its ability to relax the detrusor smooth muscle of the bladder. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its impact on smooth muscle signaling pathways, quantitative efficacy data from preclinical studies, and detailed experimental protocols for assessing its effects in vitro.
Core Mechanism of Action
This compound functions as a competitive antagonist to acetylcholine (B1216132) at postsynaptic muscarinic receptors.[2][3][4] Unlike some other antimuscarinic agents, it is non-selective and exhibits a high affinity for all five muscarinic receptor subtypes (M1 through M5).[5][6] The primary therapeutic action in the context of OAB is mediated through the blockade of M2 and M3 receptors, which are prevalent in the detrusor muscle of the bladder.[1][7]
Acetylcholine, a neurotransmitter, typically binds to these receptors to trigger the cascade of events leading to smooth muscle contraction.[7] By competitively inhibiting this binding, this compound prevents these contractions, leading to a parasympatholytic effect that reduces the tone of the bladder's smooth muscle.[4][5][8] This relaxation helps to alleviate the symptoms of OAB, including urinary frequency, urgency, and urge incontinence.[7][9] Its quaternary ammonium structure makes it hydrophilic, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects often associated with other antimuscarinic drugs.[7][10]
Signaling Pathway and this compound's Point of Intervention
Smooth muscle contraction, particularly in the bladder detrusor, is primarily initiated by the activation of M3 muscarinic receptors by acetylcholine. This triggers a well-defined intracellular signaling cascade.
-
Agonist Binding: Acetylcholine (ACh) released from parasympathetic nerve endings binds to the M3 muscarinic receptor on the surface of the smooth muscle cell.
-
G-Protein Activation: This binding activates the Gq/11 protein coupled to the receptor.
-
PLC Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the cell's intracellular calcium store. This binding opens calcium channels, leading to a rapid release of Ca²⁺ from the SR into the cytosol.[11][12]
-
Activation of MLCK: The increased cytosolic Ca²⁺ concentration leads to the binding of calcium to the protein calmodulin (CaM).[12] The Ca²⁺-CaM complex then activates myosin light-chain kinase (MLCK).[12][13]
-
Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin. This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.[12]
This compound intervenes at the very first step of this pathway. By competitively occupying the binding site on the M3 receptor, it prevents acetylcholine from initiating the entire downstream signaling cascade, thereby inhibiting muscle contraction and promoting relaxation.
Quantitative Data Presentation
Preclinical ex vivo studies using detrusor muscle strips from both human and porcine bladders have quantified the potent inhibitory effects of this compound. The data consistently demonstrate its higher potency compared to other antimuscarinic agents like oxybutynin (B1027) and tolterodine.[2][3]
Table 1: Comparative Potency of this compound on Carbachol-Induced Contractions EC₅₀: Bath concentration inducing 50% reversion of carbachol-induced tension. Rₘₐₓ: Percent relaxation at the final drug concentration.
| Tissue Source | Compound | EC₅₀ (μmol/L) | Rₘₐₓ (%) |
|---|---|---|---|
| Porcine Detrusor | This compound | 0.006 | 100 |
| Oxybutynin | 25 | 76.2 ± 8 | |
| Human Detrusor | This compound | 0.003 | 86 ± 13 |
| Oxybutynin | 10 | 50 ± 7 | |
| Tolterodine | ≤ 1.0 | 70 ± 8 |
(Data sourced from Guay, 2004)[2]
Table 2: Comparative Inhibition of Electrically Stimulated Contractions in Human Detrusor Muscle IC₅₀: Bath concentration causing 50% inhibition of maximum contractile response. MI: Percent inhibition of contraction amplitude at the final drug concentration.
| Compound | IC₅₀ (μmol/L) | MI (%) |
|---|---|---|
| This compound | 0.05 | 80 ± 17 |
| Oxybutynin | 10 | 53 ± 7 |
| Tolterodine | > 10 | 40 ± 16 |
(Data sourced from Guay, 2004)[2]
Experimental Protocols
The primary method for evaluating the effect of compounds on smooth muscle contractility in vitro is the isolated organ bath experiment.[14][15][16] This technique allows for the direct measurement of isometric contraction and relaxation of intact tissue strips in a controlled physiological environment.[14][17]
Protocol: Isolated Organ Bath Assay for Detrusor Muscle Contractility
1. Tissue Preparation:
-
Source: Obtain fresh bladder tissue from either human organ donors (with appropriate ethical approval) or animals (e.g., pigs, guinea pigs).[2][14][15]
-
Dissection: Immediately place the bladder in cold (4°C), oxygenated physiological salt solution (e.g., Krebs-Ringer bicarbonate solution).
-
Strip Preparation: Open the bladder to expose the mucosal layer. Carefully dissect away the mucosa to isolate the detrusor smooth muscle.[18] Cut the muscle into longitudinal strips of a standardized size (e.g., 10 mm long, 2-3 mm wide).[18]
2. Organ Bath Setup:
-
Apparatus: Use a standard isolated organ bath system with jacketed chambers to maintain a constant temperature of 37°C.[19]
-
Physiological Solution: Fill the chambers with Krebs-Ringer bicarbonate solution, continuously aerated with carbogen (B8564812) (95% O₂, 5% CO₂).[15][19]
-
Mounting: Suspend each muscle strip vertically in a chamber. Attach one end to a fixed hook at the bottom and the other end to an isometric force-displacement transducer connected to a data acquisition system.[16][19]
3. Experimental Procedure:
-
Equilibration: Allow the tissue strips to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams), with solution changes every 15-20 minutes.
-
Viability Test: Test the viability of the tissue by inducing a contraction with a high-concentration potassium chloride (KCl) solution or a muscarinic agonist like carbachol. Wash the tissue and allow it to return to baseline.
-
Induction of Contraction: Induce a stable, submaximal contraction using a specific concentration of a muscarinic agonist (e.g., carbachol).
-
Dose-Response Curve Generation: Once the contraction has stabilized, add this compound to the bath in a cumulative, stepwise manner (increasing concentrations). Allow the tissue response to stabilize at each concentration before adding the next.
-
Measurement: Record the isometric tension continuously throughout the experiment. The relaxing effect of this compound is measured as a percentage reduction of the agonist-induced contraction.
4. Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the maximum contraction induced by the agonist.
-
Plot the concentration of this compound against the percentage of relaxation.
-
Use non-linear regression analysis to fit the data to a sigmoid dose-response curve and calculate key parameters such as the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).[2]
Conclusion
This compound is a potent, non-selective muscarinic antagonist that effectively inhibits smooth muscle contractility. Its mechanism is centered on the competitive blockade of M2 and M3 muscarinic receptors in the bladder, which prevents the acetylcholine-initiated signaling cascade responsible for muscle contraction. Quantitative data from in vitro organ bath studies, a cornerstone of preclinical pharmacological assessment, confirm its high potency relative to other compounds in its class. The detailed protocols and data presented in this guide offer a foundational resource for professionals engaged in the research and development of drugs targeting smooth muscle function.
References
- 1. Articles [globalrx.com]
- 2. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. drugs.com [drugs.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dmt.dk [dmt.dk]
- 15. Organ bath - Wikipedia [en.wikipedia.org]
- 16. reprocell.com [reprocell.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
A Technical Guide to the Blood-Brain Barrier Permeability of Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the scientific evidence regarding the permeability of Trospium (B1681596) Chloride across the blood-brain barrier (BBB). Trospium Chloride, a quaternary ammonium (B1175870) compound, is an antimuscarinic agent used for the treatment of overactive bladder (OAB).[1][2] Its clinical utility is significantly influenced by its limited ability to enter the central nervous system (CNS), thereby reducing the risk of CNS-related side effects commonly associated with other anticholinergic drugs.[3][4][5] This document synthesizes data from in vitro, in vivo, and human clinical studies, detailing the experimental protocols and quantitative findings that underpin our current understanding.
Core Principles of this compound's Low CNS Penetration
The limited brain penetration of this compound is not coincidental but rather a result of two fundamental characteristics: its inherent physicochemical properties and its interaction with active efflux transport mechanisms at the BBB.
-
Physicochemical Properties: this compound is a highly polar, hydrophilic quaternary amine.[6][7] Molecules with these characteristics, particularly a positive ionic charge at physiological pH and a hydrophilic structure, exhibit very low permeability across the lipophilic endothelial cells that form the BBB.[6][8] This contrasts sharply with more lipophilic tertiary amine anticholinergics, which can more easily diffuse into the brain.[6][7]
-
Active Efflux Transport: Beyond passive diffusion limitations, this compound is actively expelled from the brain by efflux transporters. It has been identified as a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux pump highly expressed on the luminal side of brain capillary endothelial cells.[6][8][9][10] This transporter actively removes this compound from the endothelial cells back into the bloodstream, further restricting its entry into the CNS.[6][10] In vitro studies also suggest it is a substrate for organic cation transporters (OCTs), which may play a role in its overall disposition.[11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies assessing the BBB permeability of this compound.
Table 1: In Vivo Animal Studies
| Species | Model | Dosage | Brain Concentration | Brain-to-Plasma Ratio | Key Finding | Reference |
| Mouse | Wild-Type | 1 mg/kg (oral) | ~1 ng/g | Not specified | Brain concentrations were ~200-fold lower than oxybutynin (B1027). | [6] |
| Mouse | Wild-Type | 1 mg/kg (IV) | 13 ± 2 ng/g (adult) | Not specified | Brain concentrations are inherently low. | [12][13] |
| Mouse | Wild-Type | 1 mg/kg (IV) | 8 ± 4 ng/g (aged) | Not specified | Brain penetration does not increase with age. | [12][13] |
| Mouse | P-gp Knockout (mdr1a,b-/-) | 1 mg/kg (oral/IV) | Up to 7-fold higher than Wild-Type | Not specified | P-gp is a major limiting factor for BBB penetration. | [9][10] |
Table 2: Human Clinical Studies
| Study Population | Dosage | CSF Concentration | Plasma Concentration (Cmax) | Cognitive Assessment | Key Finding | Reference |
| Cognitively Intact Older Adults (≥65-75 years) | 60 mg ER once daily for 10 days | Undetectable (<40 pg/mL) | 925 ± 478 pg/mL | No significant effect on learning or recall (HVLT-R, BVMT-R) | Lack of detectable CNS penetration and no measurable impact on memory. | [14][15] |
| Healthy Young Male Volunteers | 15 mg tid (single day) | Not Assessed | Not Assessed | No significant changes in quantitative EEG (qEEG) power bands compared to placebo. | Did not induce CNS activity changes, unlike oxybutynin. | [16] |
Detailed Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (General Methodology)
This protocol describes a general approach for assessing drug permeability using a cell-based Transwell model, a common in vitro system.[17][18][19]
-
Cell Culture:
-
Primary brain endothelial cells (e.g., rat or human) are seeded onto the microporous membrane of a Transwell insert.[17]
-
The insert is placed into a well containing culture medium. The insert's compartment represents the "blood" or luminal side, while the outer well represents the "brain" or abluminal side.[17]
-
To better mimic the in vivo environment, endothelial cells are often co-cultured with astrocytes and/or pericytes, which are grown on the bottom of the outer well.[18]
-
-
Barrier Integrity Assessment:
-
Before the permeability assay, the integrity of the endothelial cell monolayer is confirmed.
-
This is typically done by measuring the Trans-endothelial Electrical Resistance (TEER) across the monolayer.[20] High TEER values indicate the formation of robust tight junctions, a key feature of the BBB.[20]
-
Alternatively, the permeability of a tracer substance with known low BBB penetration (e.g., sucrose (B13894) or inulin) is measured.[20]
-
-
Permeability Experiment:
-
The test compound (e.g., this compound) is added to the medium in the luminal (top) compartment at a known concentration.
-
Samples are collected from the abluminal (bottom) compartment at various time points.
-
The concentration of the compound in the collected samples is quantified using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where: dQ/dt is the rate of compound appearance in the abluminal compartment, A is the surface area of the membrane, and C0 is the initial concentration in the luminal compartment.
-
-
To assess the role of efflux transporters like P-gp, the experiment can be repeated in the presence of a known P-gp inhibitor (e.g., clarithromycin).[21][22] A significant increase in the Papp value in the presence of the inhibitor confirms that the compound is a P-gp substrate.
-
Protocol 2: In Vivo Brain Penetration Study in Mice
This protocol is based on methodologies used in published studies to determine this compound concentrations in the brains of mice.[6][12][13]
-
Animal Model:
-
Drug Administration:
-
Sample Collection:
-
At a predetermined time point post-administration (e.g., 2 hours), the animals are anesthetized.[12][13]
-
Blood samples are collected via cardiac puncture to determine plasma drug concentration.
-
The mice are then euthanized, and the brains are immediately harvested. The brains may be perfused with saline to remove any remaining blood from the vasculature.
-
-
Sample Processing and Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
Brain tissue is weighed and homogenized.
-
The concentration of this compound in the plasma and brain homogenate is determined using a sensitive analytical technique like LC-MS or, if radiolabeled, by scintillation counting.
-
-
Data Analysis:
-
The absolute drug concentration in the brain is typically reported in ng/g of tissue.[6][12][13]
-
The brain-to-plasma concentration ratio (Kp) is calculated by dividing the brain concentration by the plasma concentration. This ratio provides a measure of the extent of brain penetration.
-
Results from wild-type and P-gp knockout mice are compared. A significantly higher brain concentration and Kp value in the knockout mice provides strong evidence that the drug is a P-gp substrate in vivo.[10]
-
Protocol 3: Clinical Study with CSF Analysis
This protocol outlines the methodology for assessing CNS penetration in human subjects by measuring drug concentrations in cerebrospinal fluid (CSF), as performed in clinical trials.[14][15]
-
Study Population:
-
Enroll a target population, such as cognitively intact older adults with OAB, who are representative of the patient group using the medication.[14]
-
Obtain informed consent from all participants. The study must be approved by an institutional review board.
-
-
Drug Administration and Dosing:
-
Cognitive Assessment (Optional but Recommended):
-
Sample Collection:
-
On the final day of dosing (e.g., day 10), collect CSF and plasma samples.
-
Timing is critical: samples should be drawn at the expected time of peak plasma concentration (Tmax) to represent the maximum potential for CNS penetration.
-
CSF is collected via a lumbar puncture performed by a trained medical professional.
-
-
Sample Analysis:
-
Plasma and CSF samples are processed and analyzed for this compound concentration using a validated, highly sensitive bioanalytical method (e.g., LC-MS/MS) with a low limit of quantification.
-
-
Data Analysis:
-
Compare the drug concentrations in the CSF to those in the plasma. Undetectable levels in the CSF, concurrent with measurable therapeutic levels in the plasma, indicate a lack of significant CNS penetration.[14][15]
-
Analyze the pre- and post-dose cognitive test results to determine if any statistically significant changes occurred during the treatment period.[14]
-
Conclusion
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. auajournals.org [auajournals.org]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Anticholinergics and Central Nervous System Effects: Are We Confused? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. ics.org [ics.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. The role of p-glycoprotein in limiting brain penetration of the peripherally acting anticholinergic overactive bladder drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Transport by Mouse Drug Carriers of the Slc22 and Slc47 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain penetration of the OAB drug this compound is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain penetration of the OAB drug this compound is not increased in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound has no effect on memory testing and is assay undetectable in the central nervous system of older patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of tolterodine, this compound, and oxybutynin on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medical.researchfloor.org [medical.researchfloor.org]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 21. Effects of the P-Glycoprotein Inhibitor Clarithromycin on the Pharmacokinetics of Intravenous and Oral this compound: A 4-Way Crossover Drug-Drug Interaction Study in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to Trospium Chloride's Role in Cholinergic Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of trospium (B1681596) chloride, a muscarinic antagonist, and its interaction with cholinergic signaling pathways. It details the molecular mechanisms of action, presents quantitative binding data, outlines key experimental protocols for its characterization, and visualizes the relevant biological and experimental processes.
Introduction to Trospium Chloride
This compound (TCL) is a synthetic quaternary ammonium (B1175870) compound classified as an antimuscarinic agent.[1] It is clinically employed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[2][3] Its chemical structure, featuring a permanent positive charge, makes it hydrophilic and limits its ability to cross the blood-brain barrier.[1][3][4][5] This property significantly reduces the incidence of central nervous system (CNS) side effects commonly associated with other anticholinergic drugs, making it a valuable therapeutic option, particularly for older adults.[3] The primary mechanism of action for this compound is the competitive antagonism of acetylcholine (B1216132) at postsynaptic muscarinic receptors.[1][2][3][4]
Fundamentals of Cholinergic Signaling
Cholinergic signaling, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to the function of the peripheral and central nervous systems.[6] ACh exerts its effects by binding to two main classes of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors.[6][7] this compound's activity is specific to the muscarinic receptor family.
Muscarinic receptors are G-protein coupled receptors (GPCRs) classified into five subtypes (M1-M5).[7][8] Upon ACh binding, these receptors initiate distinct intracellular signaling cascades determined by the G-protein to which they couple.
-
M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors primarily couple to Gq/11 proteins.[7] Activation of Gq/11 stimulates the enzyme phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade typically results in an excitatory cellular response, such as smooth muscle contraction or glandular secretion.[6][9]
-
M2 and M4 Receptors (Gi/o Pathway): These receptors couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6] This action is generally inhibitory, for instance, by reducing the heart rate.
This compound: Mechanism of Antagonism and Receptor Affinity
This compound functions as a non-selective, competitive antagonist at all five muscarinic receptor subtypes (M1-M5), with a particularly high affinity for M1, M2, and M3 receptors.[1][4][5][10] It has a negligible affinity for nicotinic receptors.[1][4] By reversibly binding to these receptors, TCL prevents ACh from binding and initiating the downstream G-protein-mediated signaling cascades.[2][3]
In the context of OAB, the therapeutic effect is primarily due to the blockade of M3 receptors on the detrusor smooth muscle of the bladder.[3] This inhibition of the Gq/11 pathway prevents ACh-induced muscle contractions, leading to bladder relaxation and an increased storage capacity.[2][11]
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. trospium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide to the Hydrophilic Properties of Trospium Chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the core hydrophilic properties of trospium (B1681596) chloride, a key determinant of its pharmacokinetic and pharmacodynamic profile. Its unique chemical structure dictates its interaction with biological systems, making a thorough understanding of its hydrophilicity essential for research and drug development.
Introduction to Trospium Chloride
This compound is a quaternary ammonium (B1175870) compound used as a muscarinic antagonist for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][2][3] Its chemical structure, specifically the permanently charged quaternary amine, renders the molecule highly hydrophilic and poorly lipophilic.[4][5][6] This high degree of polarity is fundamental to its clinical characteristics, including low oral bioavailability and minimal penetration across the blood-brain barrier (BBB), which reduces the incidence of central nervous system (CNS) side effects compared to tertiary amine antimuscarinics.[4][7][8][9]
Physicochemical and Hydrophilic Properties
The hydrophilic nature of this compound is quantified by several key physicochemical parameters. These properties collectively explain its behavior in aqueous and lipid environments.
| Property | Value | Significance for Hydrophilicity | Reference |
| Water Solubility | Very soluble; approx. 1 g / 2 mL; >50 mg/mL | High solubility indicates strong favorable interactions with water molecules, a hallmark of a hydrophilic compound. | [10][11][12][13][14] |
| n-octanol/water Partition Coefficient (logP) | -1.22 (at pH 7.4) | A negative logP value demonstrates a strong preference for the aqueous phase over the lipid phase, indicating low lipophilicity and high hydrophilicity. | [12][14] |
| Molecular Formula | C₂₅H₃₀ClNO₃ | The molecular structure contains a permanently charged nitrogen atom. | [10][12][15] |
| Molecular Weight | 427.97 g/mol | The relatively large size, combined with its charge, can limit passive diffusion across membranes. | [10][12][13][14] |
| Chemical Structure | Quaternary Ammonium Compound | The fixed positive charge on the nitrogen atom is the primary driver of its hydrophilic character, preventing it from easily crossing lipid membranes. | [4][5][6][16][17] |
Mechanism of Action and Clinical Relevance
This compound functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors (subtypes M1, M2, and M3) in the bladder.[2][4][18][19] By blocking these receptors on the detrusor muscle, it reduces involuntary bladder contractions, thereby alleviating the symptoms of OAB.[4][20]
Figure 1: Mechanism of action of this compound at the detrusor muscle.
Role of Efflux Transporters and Membrane Permeability
The hydrophilicity of this compound results in low passive permeability across biological membranes. Its disposition is further governed by active transport mechanisms.
4.1. Intestinal Absorption Oral bioavailability is low (<10%) due to its poor membrane permeability.[1][3][12] Studies suggest that its absorption is complex, potentially involving two "absorption windows" in the intestine where uptake and efflux transporters like Organic Cation Transporter 1 (OCT1) and P-glycoprotein (P-gp) play a role.[21]
4.2. Blood-Brain Barrier Penetration A significant clinical advantage of this compound is its limited ability to cross the blood-brain barrier.[2][7] This is due to both its inherent hydrophilicity and its recognition by the efflux transporter P-glycoprotein (P-gp), which actively pumps the drug out of the brain endothelial cells back into the bloodstream.[5][7][22] This mechanism is crucial for minimizing CNS-related anticholinergic side effects such as confusion and cognitive impairment.[4][9]
Figure 2: Role of P-glycoprotein in limiting this compound's entry into the brain.
Experimental Protocols for Assessing Hydrophilic Properties
5.1. Determination of n-octanol/water Partition Coefficient (LogP)
This method quantifies the differential solubility of a compound in a lipid (n-octanol) versus an aqueous phase, providing a measure of its lipophilicity/hydrophilicity.
-
Principle: The "shake-flask" method is the standard procedure.
-
Methodology:
-
Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. The two phases are pre-saturated with each other by mixing and allowing them to separate.
-
Dissolution: A known amount of this compound is dissolved in the pre-saturated aqueous phase.
-
Partitioning: An equal volume of the pre-saturated n-octanol is added to the aqueous solution containing the drug.
-
Equilibration: The mixture is agitated (e.g., shaken vigorously) for a set period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the drug between the two phases to reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[23][24]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
5.2. Caco-2 Permeability Assay
This in vitro assay is the industry standard for predicting human intestinal drug absorption and identifying the role of efflux transporters.[25][26][27]
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal barrier.[28][29]
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate system and cultured for approximately 21 days to allow for differentiation and monolayer formation.[27]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (AP) chamber, representing the intestinal lumen. Samples are taken from the basolateral (BL) chamber (representing the blood) at various time points.
-
Basolateral to Apical (B-A) Transport: The compound is added to the BL chamber, and samples are taken from the AP chamber to measure efflux.
-
-
Inhibitor Co-incubation (Optional): To identify specific transporters, the assay can be repeated in the presence of known inhibitors. For trospium, this would include P-gp inhibitors (e.g., verapamil) and BCRP inhibitors (e.g., fumitremorgin C).[25][27]
-
Sample Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.[28]
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux.[25][27]
-
-
References
- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ics.org [ics.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Brain penetration of the OAB drug this compound is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. chemimpex.com [chemimpex.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound | 10405-02-4 [chemicalbook.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. This compound [midas-pharma.com]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound | C25H30ClNO3 | CID 5284631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. drugs.com [drugs.com]
- 21. This compound is absorbed from two intestinal "absorption windows" with different permeability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of p-glycoprotein in limiting brain penetration of the peripherally acting anticholinergic overactive bladder drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rjptonline.org [rjptonline.org]
- 24. US7781449B2 - this compound treatment method - Google Patents [patents.google.com]
- 25. Caco-2 Permeability | Evotec [evotec.com]
- 26. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux [pubmed.ncbi.nlm.nih.gov]
- 27. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Trospium Chloride Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium (B1681596) chloride is a quaternary ammonium (B1175870) compound and a non-selective muscarinic receptor antagonist.[1][2] It is utilized in the treatment of overactive bladder, where it acts by blocking the effects of acetylcholine (B1216132) on muscarinic receptors in the bladder's smooth muscle, leading to muscle relaxation.[3][4] Trospium chloride exhibits high affinity for muscarinic M1, M2, and M3 receptors.[2][5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for muscarinic receptors.
Mechanism of Action
This compound competitively inhibits the binding of the neurotransmitter acetylcholine to muscarinic receptors.[4] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors.[7] M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase. In the urinary bladder, the M3 subtype is primarily responsible for smooth muscle contraction. By blocking these receptors, this compound reduces involuntary bladder contractions.[4]
Data Presentation: Binding Affinities of this compound
The binding affinity of this compound for muscarinic receptors can be quantified by determining its inhibition constant (Ki). The following tables summarize the binding affinities for human muscarinic receptor subtypes and in human bladder tissues.
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 9.1 | 0.79 |
| M2 | 9.2 | 0.63 |
| M3 | 9.3 | 0.50 |
| M4 | 9.0 | 1.00 |
| M5 | 8.6 | 2.51 |
| Data from competition binding assays with CHO-K1 cells expressing human recombinant muscarinic receptors. |
| Tissue | Radioligand | Ki (nM) |
| Human Bladder Detrusor | [3H]QNB | 3.1 |
| Human Bladder Mucosa | [3H]QNB | 0.71 |
Experimental Protocols
A competitive radioligand binding assay is employed to determine the affinity (Ki) of this compound for muscarinic receptors. This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzylate) for binding to the receptors.
Materials and Reagents
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors, or membrane preparations from human bladder detrusor or mucosa.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzylate ([3H]QNB).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C), pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Equipment: Liquid scintillation counter, cell harvester (vacuum manifold), multi-channel pipette, incubator.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the target muscarinic receptor subtype or from bladder tissue on ice.
-
Homogenize the membranes in ice-cold assay buffer using a Polytron homogenizer or by trituration through a needle.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford assay).
-
Dilute the membranes in assay buffer to the desired final concentration (e.g., 10-20 µg of protein per well).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer over a wide concentration range (e.g., 10^-12 M to 10^-4 M).
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Add a fixed concentration of the radioligand (e.g., 0.1-0.4 nM [3H]NMS) and assay buffer.
-
Non-specific Binding (NSB): Add the same concentration of radioligand and a high concentration of atropine (1 µM) to saturate the receptors.
-
Competition: Add the same concentration of radioligand and varying concentrations of this compound.
-
-
-
Incubation:
-
Add the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-500 µL.
-
Incubate the plate at a constant temperature (e.g., 20-37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration of the assay mixture through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Perform a non-linear regression analysis of the competition curve to determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
This detailed protocol provides a robust framework for assessing the binding affinity of this compound to muscarinic receptors, which is crucial for understanding its pharmacological profile and for the development of new therapeutic agents.
References
- 1. Antagonist binding profiles of five cloned human muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. ics.org [ics.org]
- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application Note: Quantification of Trospium Chloride in Tissue Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of trospium (B1681596) chloride, a quaternary ammonium (B1175870) compound, in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including tissue homogenization, protein precipitation, and solid-phase extraction (SPE) for sample cleanup. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from endogenous matrix components. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug distribution studies.
Introduction
Trospium chloride is a muscarinic receptor antagonist used for the treatment of overactive bladder. As a quaternary ammonium compound, it is highly polar and permanently charged, which presents unique challenges for bioanalysis, particularly in complex matrices like tissue. Accurate quantification of this compound in different tissues is crucial for understanding its distribution, efficacy, and potential off-target effects. This application note describes a validated LC-MS/MS method for the reliable determination of this compound concentrations in tissue samples, utilizing a deuterated internal standard (Trospium-d8) to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Trospium-d8 Chloride internal standard (IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Ammonium formate (B1220265)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenization tubes with ceramic beads
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Refrigerated centrifuge
-
Bead beater homogenizer
-
Nitrogen evaporator
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and trospium-d8 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the trospium-d8 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate (see Sample Preparation) to create calibration standards ranging from 0.1 to 100 ng/g and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/g).
Sample Preparation
-
Tissue Weighing and Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Place the tissue in a 2 mL homogenization tube containing ceramic beads.
-
Add 400 µL of cold PBS (pH 7.4).
-
Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved. Keep samples on ice during and after homogenization.
-
-
Protein Precipitation:
-
To 100 µL of tissue homogenate, add 20 µL of the internal standard working solution (100 ng/mL Trospium-d8).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile:water with 10 mM ammonium formate and inject into the LC-MS/MS system.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min) |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Trospium: 392.3 > 164.2[1]Trospium-d8: 400.3 > 172.2[1] |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Data Presentation
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/g) | R² | Weighting |
| This compound | 0.1 - 100 | >0.995 | 1/x² |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/g) | Mean Measured Conc. (ng/g) (n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.1 | 0.09 | 90.0 | 12.5 |
| Low | 0.3 | 0.28 | 93.3 | 8.9 |
| Medium | 30.0 | 31.2 | 104.0 | 6.2 |
| High | 80.0 | 78.9 | 98.6 | 4.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/g) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 88.5 | 95.2 |
| High | 80.0 | 91.2 | 98.1 |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: this compound's mechanism of action at the muscarinic receptor.
References
Application Notes and Protocols: Utilizing Trospium Chloride in Animal Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. Animal models are indispensable tools for investigating the pathophysiology of OAB and for the preclinical evaluation of novel therapeutic agents. Trospium (B1681596) chloride is a quaternary ammonium (B1175870) antimuscarinic agent used in the treatment of OAB. Its peripheral action and limited ability to cross the blood-brain barrier minimize central nervous system side effects, a significant advantage in OAB therapy. These application notes provide detailed protocols for utilizing trospium chloride in two common rodent models of OAB: the cyclophosphamide-induced cystitis model in rats and the partial bladder outlet obstruction model in mice.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by competitively antagonizing acetylcholine (B1216132) at postsynaptic muscarinic receptors, specifically the M2 and M3 subtypes, which are abundant in the detrusor muscle of the bladder. Acetylcholine, a neurotransmitter, normally binds to these receptors to initiate bladder muscle contractions and urination. In OAB, these contractions are involuntary and frequent. By blocking these receptors, this compound reduces the contractile activity of the detrusor muscle, thereby alleviating the symptoms of OAB.
Animal Models of Overactive Bladder: Detailed Protocols
Cyclophosphamide (CYP)-Induced Cystitis in Rats
This model induces bladder inflammation and hyperactivity, mimicking the sensory urgency associated with OAB.
Materials:
-
Male or female Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Protocol:
-
Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.
-
Induction of Cystitis:
-
Prepare a fresh solution of CYP in sterile saline. A common dosage is a single intraperitoneal (i.p.) injection of 150 mg/kg.
-
Alternatively, for a chronic model, administer CYP at 75 mg/kg (i.p.) every third day for 1 to 2 weeks.
-
Control animals should receive an equivalent volume of sterile saline.
-
-
Confirmation of OAB: Bladder hyperactivity typically develops within 48-72 hours after a single CYP injection. This can be confirmed by urodynamic assessment (see protocol below).
Partial Bladder Outlet Obstruction (pBOO) in Mice
This model simulates the bladder dysfunction that can result from anatomical obstructions, leading to detrusor hypertrophy and hyperactivity.
Materials:
-
Male or female C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
A sterile ligature of a specific diameter (e.g., a 23-gauge needle)
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the lower abdominal area.
-
-
Surgical Procedure:
-
Make a small midline incision in the lower abdomen to expose the urinary bladder and the proximal urethra.
-
Carefully isolate the urethra.
-
Place a 23-gauge needle alongside the urethra.
-
Tie a 4-0 silk suture around both the urethra and the needle.
-
Remove the needle, leaving the ligature to create a partial obstruction.
-
Close the abdominal wall and skin with sutures.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Development of OAB: Detrusor hyperactivity and other OAB-like symptoms typically develop over 2 to 6 weeks.
Experimental Protocols
Administration of this compound
The route and dosage of this compound administration should be determined based on the specific study design.
-
Oral Administration:
-
This compound can be administered via oral gavage.
-
Dosages in preclinical studies have varied. A starting point for dose-finding studies in rats could be based on allometric scaling from the human dose.
-
-
Intravenous Administration:
-
For acute studies, this compound can be administered intravenously.
-
A study in dogs used doses of 0.03, 0.1, and 0.3 mg/kg.
-
Urodynamic Evaluation: Conscious Cystometry in Rodents
Cystometry is the gold standard for assessing bladder function in animal models. Performing this in conscious, unrestrained animals provides more physiologically relevant data.
Materials:
-
Cystometry catheters
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
Metabolic cages
Protocol:
-
Catheter Implantation (performed 3-5 days before cystometry):
-
Anesthetize the animal.
-
Implant a catheter into the dome of the bladder, securing it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
-
Cystometry Procedure:
-
Place the conscious animal in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.
-
Allow the animal to acclimate for at least 30 minutes.
-
Begin infusing sterile saline into the bladder at a constant rate (e.g., 10 mL/hr for rats).
-
Record intravesical pressure continuously. Key urodynamic parameters to measure include:
-
Basal Pressure: Pressure at the start of filling.
-
Threshold Pressure: Pressure at which a micturition contraction is initiated.
-
Peak Micturition Pressure: Maximum pressure during a voiding contraction.
-
Intercontraction Interval: Time between micturition events.
-
Voided Volume: Volume of urine expelled during micturition.
-
Residual Volume: Volume of urine remaining in the bladder after voiding.
-
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups. The following table presents data from a study in decerebrated dogs, demonstrating the effects of intravenous this compound on urodynamic parameters.
| Urodynamic Parameter | Vehicle (Control) | This compound (0.03 mg/kg) | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) |
| Maximum Bladder Pressure (cm H₂O) | Baseline | Significant Decrease | Significant Decrease | Significant Decrease |
| Residual Urine Volume (mL) | Baseline | No Significant Change | No Significant Change | Significant Increase |
| Threshold Pressure (cm H₂O) | Baseline | No Significant Change | Significant Decrease | No Data |
Note: This data is from a study in dogs and may not be directly translatable to rodent models. Further studies are needed to establish dose-response relationships for this compound in rat and mouse models of OAB.
Expected Outcomes and Interpretation
In animal models of OAB, this compound is expected to normalize bladder function.
-
In CYP-induced cystitis models: this compound should reduce the frequency of voiding and increase the intercontraction interval, indicating a reduction in bladder hyperactivity.
-
In pBOO models: this compound is expected to decrease peak micturition pressure and improve bladder capacity.
The interpretation of results should consider the specific model used and the urodynamic parameters measured. A significant improvement in these parameters in the this compound-treated group compared to the vehicle-treated group would indicate the efficacy of the compound in mitigating OAB symptoms.
Application Notes: Intracellular Calcium Mobilization Assay with Trospium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trospium (B1681596) chloride is a non-selective, competitive muscarinic receptor antagonist with high affinity for M1, M2, and M3 receptor subtypes.[1][2][3] It is a quaternary ammonium (B1175870) compound, which limits its ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[4] Muscarinic receptors, particularly the M1 and M3 subtypes, are Gq-protein coupled receptors (GPCRs). Upon activation by an agonist such as acetylcholine (B1216132) or carbachol (B1668302), these receptors stimulate phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium is a critical second messenger in numerous cellular signaling pathways.
This application note provides a detailed protocol for an intracellular calcium mobilization assay to characterize the inhibitory activity of trospium chloride on M1 or M3 muscarinic receptors expressed in a recombinant cell line. The assay utilizes a fluorescent calcium indicator dye and a fluorescence plate reader to measure changes in intracellular calcium concentrations in real-time.
Principle of the Assay
The intracellular calcium mobilization assay is a cell-based functional assay designed to measure the activity of Gq-coupled GPCRs. Cells expressing the target receptor (e.g., CHO-M1 or HEK-M3) are pre-loaded with a cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 6). The acetoxymethyl (AM) ester group renders the dye lipophilic, allowing it to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM ester, trapping the fluorescent indicator in the cytoplasm. In its unbound form, the dye exhibits low fluorescence. Upon binding to Ca2+ released from intracellular stores following receptor activation, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity. A fluorescence plate reader, such as a FLIPR® or FlexStation®, is used to monitor these changes in fluorescence over time, providing a kinetic readout of receptor activation. Antagonists, such as this compound, will inhibit the agonist-induced increase in fluorescence in a concentration-dependent manner.
Signaling Pathway of Muscarinic M1/M3 Receptor Activation
Caption: M1/M3 muscarinic receptor signaling pathway.
Experimental Workflow
Caption: Intracellular calcium mobilization assay workflow.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| CHO-K1 cells stably expressing human M1 muscarinic receptor (CHO-M1) | ATCC |
| HEK293 cells stably expressing human M3 muscarinic receptor (HEK-M3) | ATCC |
| This compound | Sigma-Aldrich |
| Carbachol | Sigma-Aldrich |
| Fluo-4 AM or FLIPR Calcium 6 Assay Kit | Thermo Fisher Scientific / Molecular Devices |
| Probenecid (B1678239) | Sigma-Aldrich |
| F-12K Medium | ATCC |
| DMEM | ATCC |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin (B12071052) | Gibco |
| Hanks' Balanced Salt Solution (HBSS) | Gibco |
| 20 mM HEPES | Gibco |
| 96-well or 384-well black-walled, clear-bottom microplates | Corning |
Experimental Protocol
Cell Culture and Plating
-
Culture CHO-M1 or HEK-M3 cells in their recommended growth medium (e.g., F-12K for CHO-M1, DMEM for HEK-M3) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
Dye Loading
-
Prepare the dye loading buffer by reconstituting the fluorescent calcium dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
The loading buffer should contain probenecid (typically 2.5 mM final concentration) to inhibit organic anion transporters, which can otherwise extrude the dye from the cells.
-
Aspirate the cell culture medium from the plates.
-
Add an equal volume of the dye loading buffer to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plates for 60 minutes at 37°C, 5% CO2, followed by a 30-minute incubation at room temperature in the dark.
Compound Preparation and Addition
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in the assay buffer to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Prepare a stock solution of the agonist, carbachol, in the assay buffer. The final concentration used should be the EC80 (the concentration that elicits 80% of the maximal response), which should be determined from a prior agonist dose-response experiment. A typical EC80 for carbachol in CHO-M1 cells is around 1 µM.
-
The fluorescence plate reader will be programmed to perform the additions. Typically, the antagonist (this compound) is added first, followed by a short pre-incubation period (e.g., 15-30 minutes), and then the agonist (carbachol) is added to stimulate the calcium response.
Fluorescence Measurement
-
Place the cell plate and the compound plates into the fluorescence plate reader (e.g., FLIPR Tetra® or FlexStation® 3).
-
Set the instrument parameters for the calcium mobilization assay (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Program the instrument to add the this compound dilutions to the respective wells and incubate for the desired time.
-
After the pre-incubation, program the instrument to add the EC80 concentration of carbachol to all wells.
-
Record the fluorescence signal for at least 120-180 seconds immediately following agonist addition.
Data Analysis and Results
The change in fluorescence intensity over time provides a kinetic profile of the intracellular calcium response. The data is typically analyzed by measuring the peak fluorescence response or the area under the curve (AUC).
To determine the potency of this compound, the percentage of inhibition of the carbachol-induced response is calculated for each concentration of this compound. A concentration-response curve is then generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of antagonist that inhibits 50% of the agonist response, can be determined by fitting the data to a four-parameter logistic equation.
Representative Data
The following table summarizes representative data for the inhibition of carbachol-induced calcium mobilization by this compound in CHO-M1 cells. The EC80 concentration of carbachol used was 1 µM.
| This compound (nM) | % Inhibition of Carbachol Response |
| 1000 | 98.5 |
| 333 | 95.2 |
| 111 | 89.8 |
| 37 | 78.1 |
| 12.3 | 65.4 |
| 4.1 | 52.3 |
| 1.37 | 35.6 |
| 0.46 | 21.0 |
| 0.15 | 9.8 |
| 0.05 | 2.1 |
Based on such data, the calculated IC50 for this compound would be in the low nanomolar range, consistent with its high affinity for muscarinic receptors. For instance, this compound has been shown to inhibit carbachol-induced contractions of human detrusor smooth muscle with an EC50 of 3 nM.[5]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete hydrolysis of AM ester; dye leakage. | Ensure proper incubation times and temperatures for dye loading. Use probenecid to prevent dye leakage. |
| Low signal-to-background ratio | Low receptor expression; unhealthy cells; suboptimal dye concentration. | Use a cell line with confirmed high receptor expression. Ensure cells are healthy and not over-confluent. Optimize dye concentration and loading conditions. |
| High well-to-well variability | Inconsistent cell seeding; pipetting errors. | Ensure a homogenous cell suspension before plating. Use calibrated multichannel pipettes or automated liquid handlers. |
| No response to agonist | Inactive agonist; receptor desensitization; incorrect cell line. | Prepare fresh agonist solutions. Avoid prolonged exposure of cells to low levels of agonist. Verify the identity and receptor expression of the cell line. |
Conclusion
The intracellular calcium mobilization assay is a robust and high-throughput method for characterizing the pharmacology of muscarinic antagonists like this compound. This application note provides a comprehensive protocol that can be adapted for various fluorescence plate reader platforms. The high potency of this compound, as demonstrated by its low nanomolar IC50 value, makes it an effective antagonist for studying muscarinic receptor function and for its therapeutic applications in conditions such as overactive bladder.
References
- 1. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a quaternary amine with unique pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: A Stability-Indicating HPLC Method for the Determination of Trospium Chloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of trospium (B1681596) chloride in the presence of its degradation products.
Introduction
Trospium chloride is a quaternary ammonium (B1175870) compound and a muscarinic antagonist used for the treatment of overactive bladder. To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ analytical methods capable of separating the active pharmaceutical ingredient (API) from any potential degradation products that may form during manufacturing, storage, or under stress conditions. This application note describes a validated stability-indicating HPLC method that can be used for routine quality control and stability studies of this compound.
The method is designed to be specific, accurate, precise, and robust, allowing for the reliable determination of this compound and the monitoring of its stability. Forced degradation studies were conducted to demonstrate the method's ability to separate the parent drug from its degradation products.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in Table 1. These conditions have been compiled from various validated methods to provide a robust starting point for analysis.[1][2][3][4][5][6][7][8]
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Xterra RP18 (250 x 4.6 mm, 5 µm) or equivalent C18 column[1][2][4] |
| Mobile Phase | Acetonitrile (B52724):Buffer (e.g., 0.05M Potassium Dihydrogen Phosphate) in varying ratios (e.g., 65:35 v/v or 50:50 v/v).[1][3][6] pH may be adjusted to 4.0 ± 0.1 with orthophosphoric acid.[3] |
| Flow Rate | 1.0 mL/min[1][2][3][4][6][7] |
| Detection Wavelength | 215 nm[1][2][3][4][6][7] |
| Injection Volume | 20 µL or 50 µL[1][2][4][6][7] |
| Column Temperature | Ambient or 40°C ± 2°C[1][2][4] |
| Diluent | Mobile phase or a mixture of Buffer and Acetonitrile (e.g., 200:100 v/v)[1][2][4] |
| Run Time | Sufficient to allow for the elution of the parent peak and all degradation products (typically around 10-15 minutes). |
Experimental Protocols
-
Buffer Preparation (0.05M Potassium Dihydrogen Phosphate): Dissolve approximately 6.8 g of potassium dihydrogen phosphate (B84403) in 1000 mL of HPLC grade water. Adjust the pH to 4.0 ± 0.1 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 65:35 v/v).[1] Degas the mobile phase before use.
-
Diluent Preparation: The mobile phase can be used as the diluent.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 1000 µg/mL.
-
Standard Working Solution (e.g., 100 µg/mL): Dilute the standard stock solution with the diluent to obtain a final concentration of 100 µg/mL.
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 20 mg) and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate for approximately 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the diluent to a final concentration within the linear range of the method (e.g., 100 µg/mL).
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9] The following conditions are recommended:
-
Acid Degradation: To a solution of this compound (e.g., 1 mg/mL), add 1 mL of 0.1 M HCl and keep at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.[7] Neutralize the solution with an equivalent amount of 0.1 M NaOH before dilution and injection.
-
Base Degradation: To a solution of this compound (e.g., 1 mg/mL), add 1 mL of 0.1 M NaOH and keep at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.[3][7] Neutralize the solution with an equivalent amount of 0.1 M HCl before dilution and injection.
-
Oxidative Degradation: To a solution of this compound (e.g., 1 mg/mL), add 1 mL of 3% H₂O₂ and keep at room temperature for a specified period.[7]
-
Thermal Degradation: Expose the solid drug or a solution of the drug to dry heat (e.g., 80°C) in a calibrated oven for a specified period.[1][7]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber for a specified duration.[1][7]
A control sample (unstressed) should be analyzed alongside the stressed samples. The extent of degradation should ideally be between 5-20% for the method to be considered stability-indicating.[9]
Data Presentation
The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation and the purity of the this compound peak.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Duration/Concentration | % Assay of this compound | % Degradation | Peak Purity |
| Control | - | 100.6 | - | Pass |
| Acid Hydrolysis (0.1 M HCl) | 2 hours at 60°C | 92.5 | 8.1 | Pass |
| Base Hydrolysis (0.1 M NaOH) | 1 hour at 60°C | 89.3 | 11.3 | Pass |
| Oxidation (3% H₂O₂) | 24 hours at RT | 98.1 | 2.5 | Pass |
| Thermal (Dry Heat) | 48 hours at 80°C | 95.8 | 4.8 | Pass |
| Photolytic (UV/Vis) | 7 days | 97.2 | 3.4 | Pass |
Note: The data presented in this table are for illustrative purposes and may vary depending on the exact experimental conditions.
Visualizations
The following diagram illustrates the general workflow for the development and validation of the stability-indicating HPLC method for this compound.
Caption: Workflow for HPLC Method Development.
The primary degradation pathway for this compound under hydrolytic (acidic and basic) conditions is ester hydrolysis. This results in the formation of spiroalcohol and benzilic acid.
Caption: this compound Degradation Pathway.
Conclusion
The described HPLC method is suitable for the routine quality control and stability testing of this compound. The forced degradation studies demonstrate the method's specificity and ability to separate the parent drug from its degradation products, thus confirming its stability-indicating nature. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the analysis of this compound in pharmaceutical formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. This compound Impurities | SynZeal [synzeal.com]
- 7. New Stability-Indicating RP-UFLC Method for Determination of this compound in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Trospium Chloride: A Versatile Tool for Probing Muscarinic Receptor Function
Application Notes and Protocols for Researchers
Introduction
Trospium chloride is a synthetic quaternary ammonium (B1175870) compound that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its distinct pharmacological profile, characterized by a lack of selectivity across the five muscarinic receptor subtypes (M1-M5) and limited ability to cross the blood-brain barrier, makes it an invaluable tool for in vitro and in vivo studies of the peripheral cholinergic system.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound to investigate muscarinic receptor signaling and function.
Primarily known for its clinical use in treating overactive bladder, this compound's utility in a research setting stems from its non-selective antagonism, allowing for the general blockade of muscarinic signaling.[1][2] This property is particularly useful for elucidating the overall contribution of muscarinic receptors in a specific physiological process before dissecting the roles of individual subtypes with more selective antagonists. Its hydrophilic nature and positive charge at physiological pH restrict its passage across the blood-brain barrier, minimizing central nervous system effects in peripheral studies.[2][4]
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with human muscarinic receptors.
Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| M1 | 3.5[1] |
| M2 | 1.1[1] |
| M3 | 1.0[1] |
| M4 | 1.4[1] |
| M5 | 6.0[1] |
Note: Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.
Table 2: Functional Antagonism of this compound
| Receptor/Tissue | Assay | Agonist | Functional Potency (EC50, nM) |
| Human Detrusor Smooth Muscle (Primarily M3) | Contraction Assay | Carbachol | 3[5] |
Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. They are broadly classified into two major signaling pathways based on their G protein coupling.
The M1, M3, and M5 receptor subtypes primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
The M2 and M4 receptor subtypes couple to Gαi/o proteins, which inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with muscarinic receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., Atropine at a high concentration, 1-10 µM).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add radioligand at a concentration near its Kd and binding buffer.
-
Non-specific Binding: Add radioligand and a high concentration of atropine.
-
Competition: Add radioligand and serial dilutions of this compound.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay (for M1, M3, M5 Receptors)
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration in cells expressing Gq-coupled muscarinic receptors.
Materials:
-
Host cells (e.g., CHO or HEK293) stably expressing the M1, M3, or M5 receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Inject the agonist (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
cAMP Assay (for M2, M4 Receptors)
This functional assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production in cells expressing Gi-coupled muscarinic receptors.
Materials:
-
Host cells (e.g., CHO or HEK293) stably expressing the M2 or M4 receptor subtype.
-
Muscarinic agonist (e.g., Carbachol, Acetylcholine).
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Assay buffer.
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in assay buffer.
-
-
Assay Setup (in a 384-well white plate):
-
Add serial dilutions of this compound to the wells.
-
Add the cell suspension to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes).
-
Add a mixture of the agonist (at its EC80) and a fixed concentration of forskolin to all wells.
-
Incubate for a specified time (e.g., 30 minutes) to allow for changes in cAMP levels.
-
-
cAMP Detection:
-
Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that restores 50% of the cAMP production that was inhibited by the agonist.
-
Conclusion
This compound is a robust and reliable tool for the pharmacological study of muscarinic receptors. Its non-selective antagonist profile makes it an excellent starting point for investigating the overall involvement of muscarinic signaling in various biological systems. The protocols outlined in this document provide a framework for researchers to quantitatively assess the binding and functional effects of this compound, thereby facilitating a deeper understanding of the role of muscarinic receptors in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound has no effect on memory testing and is assay undetectable in the central nervous system of older patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: the European experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of Trospium Chloride in Neurogenic Bladder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic bladder, a dysfunction of the urinary bladder due to disease of the central or peripheral nervous system, often manifests as detrusor overactivity, leading to symptoms of urinary urgency, frequency, and incontinence. Trospium (B1681596) chloride, a quaternary ammonium (B1175870) anticholinergic agent, is a peripherally acting muscarinic receptor antagonist that has shown efficacy in the management of neurogenic detrusor overactivity. Its limited ability to cross the blood-brain barrier minimizes central nervous system side effects, making it a valuable tool in both clinical practice and research settings.[1][2] These application notes provide a comprehensive overview of the use of trospium chloride in neurogenic bladder research, including its mechanism of action, protocols for key experiments, and quantitative data from clinical studies.
Mechanism of Action
This compound exerts its therapeutic effect by competitively antagonizing the action of acetylcholine (B1216132) at muscarinic receptors in the bladder.[1][3] It has a high affinity for M2 and M3 receptor subtypes, which are predominantly expressed in the detrusor smooth muscle.[2][4]
-
M3 Receptor Blockade: The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 G-proteins, activates phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The increase in cytosolic Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent smooth muscle contraction. By blocking M3 receptors, this compound inhibits this cascade, leading to detrusor muscle relaxation.
-
M2 Receptor Blockade: While M3 receptors are the primary mediators of bladder contraction, M2 receptors are more abundant.[4] M2 receptors are coupled to Gi/o G-proteins and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP).[5] Reduced cAMP levels can potentiate smooth muscle contraction. This compound's antagonism of M2 receptors can therefore contribute to detrusor relaxation by opposing the inhibition of the cAMP-dependent relaxation pathway.[6] Additionally, M2 receptor stimulation can inhibit potassium channels, leading to membrane depolarization and increased excitability. Blockade of M2 receptors by this compound may counteract this effect.
The combined blockade of M2 and M3 receptors by this compound effectively reduces involuntary detrusor contractions, thereby increasing bladder capacity and reducing urinary frequency and urgency in patients with neurogenic bladder.
Caption: Signaling pathway of this compound in bladder smooth muscle.
Quantitative Data from Clinical Trials
The efficacy of this compound in treating neurogenic detrusor overactivity has been demonstrated in several clinical trials. The following table summarizes urodynamic data from a placebo-controlled, double-blind study in patients with spinal cord injuries.[5]
| Urodynamic Parameter | This compound (20 mg twice daily) | Placebo | p-value |
| Change in Maximum Cystometric Capacity (mL) | +138.1 | - | <0.001 |
| Change in Maximum Detrusor Pressure (cm H₂O) | -37.8 | - | <0.001 |
| Change in Bladder Compliance (mL/cm H₂O) | +12.1 | - | <0.001 |
Experimental Protocols
In Vitro Bladder Strip Contraction Assay
This protocol is designed to assess the effect of this compound on the contractility of isolated bladder smooth muscle strips.
Materials:
-
Animal (e.g., rat, guinea pig, or human) bladder tissue
-
Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
Carbachol (or other contractile agonists like acetylcholine)
-
This compound
-
Organ bath system with force transducers
-
Aerator (95% O₂ / 5% CO₂)
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved institutional protocols. Immediately excise the bladder and place it in cold, oxygenated Krebs solution. Remove any adhering connective and fatty tissue. Cut the bladder into longitudinal strips (approximately 2 mm wide and 8-10 mm long).
-
Mounting: Mount the bladder strips in the organ baths containing Krebs solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Attach one end of the strip to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1 gram. During this period, wash the strips with fresh Krebs solution every 15 minutes.
-
Viability Check: After equilibration, contract the strips with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the strips and allow them to return to baseline.
-
Cumulative Concentration-Response Curve to Agonist: Generate a cumulative concentration-response curve for a contractile agonist (e.g., carbachol, 1 nM to 100 µM).
-
Incubation with this compound: Wash the tissues and allow them to return to baseline. Incubate the strips with a specific concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Repeat Agonist Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve to the same agonist.
-
Data Analysis: Analyze the data to determine the effect of this compound on the agonist-induced contractions. This can be expressed as a rightward shift in the concentration-response curve and a change in the maximum response.
Caption: Workflow for in vitro bladder strip contraction assay.
Animal Model of Neurogenic Bladder (Spinal Cord Injury) and Urodynamic Evaluation
This protocol describes the creation of a spinal cord injury (SCI) model in rats to induce neurogenic bladder and the subsequent urodynamic assessment of this compound's effects.
Materials:
-
Adult female Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Spinal cord impactor or forceps for transection
-
Urodynamic measurement system (infusion pump, pressure transducer, data acquisition)
-
Catheters
-
This compound
-
Saline
Procedure:
-
Spinal Cord Injury: Anesthetize the rat. Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord. Induce a contusion injury using a calibrated weight-drop device or perform a complete transection of the spinal cord. Suture the muscle and skin layers.
-
Post-operative Care: Provide post-operative analgesia and manual bladder expression twice daily until reflex voiding is established. Monitor for signs of infection. Allow the animals to recover for at least 4 weeks to develop a stable neurogenic bladder with detrusor overactivity.
-
Catheter Implantation: For urodynamic studies, re-anesthetize the rat and implant a catheter into the bladder dome, securing it with a purse-string suture. Tunnel the catheter subcutaneously to the neck and exteriorize it.
-
Urodynamic Study (Cystometry):
-
Allow the rat to recover from catheter implantation surgery for 2-3 days.
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min).
-
Record intravesical pressure continuously.
-
Measure urodynamic parameters such as bladder capacity, voiding pressure, voiding frequency, and non-voiding contractions.
-
-
This compound Administration: Administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the urodynamic study.
-
Repeat Urodynamic Study: Perform a second urodynamic study after drug administration to assess the effects of this compound on the urodynamic parameters.
-
Data Analysis: Compare the urodynamic parameters before and after this compound administration and between the treatment and control groups.
Caption: Workflow for animal model and urodynamic evaluation.
Clinical Urodynamic Study Protocol
This protocol outlines a standard procedure for conducting a urodynamic study in patients with neurogenic bladder to evaluate the effects of this compound.
Patient Population: Patients with a confirmed diagnosis of neurogenic bladder secondary to a neurological condition (e.g., spinal cord injury, multiple sclerosis).
Materials:
-
Urodynamic measurement system
-
Dual-lumen bladder catheter
-
Rectal catheter
-
Sterile saline
-
This compound (or placebo)
Procedure:
-
Patient Preparation: The patient is asked to void as completely as possible. The patient is then positioned comfortably in a supine or sitting position.
-
Catheterization: A dual-lumen catheter is inserted into the bladder. One lumen is for filling the bladder, and the other is for measuring intravesical pressure. A rectal catheter is inserted to measure abdominal pressure.
-
Baseline Urodynamic Study (Cystometrogram):
-
The bladder is filled with sterile saline at a controlled rate (e.g., 10-100 mL/min).
-
The patient is asked to report sensations of filling, first desire to void, and strong desire to void.
-
Intravesical pressure, abdominal pressure, and detrusor pressure (intravesical pressure - abdominal pressure) are recorded continuously.
-
Key parameters recorded include: bladder capacity, presence and threshold of detrusor overactivity, maximum detrusor pressure during filling, and bladder compliance.
-
-
Drug Administration: The patient is administered a single dose of this compound (or placebo) and a sufficient time is allowed for the drug to reach peak plasma concentration (typically 5-6 hours for oral administration).
-
Repeat Urodynamic Study: The urodynamic study is repeated following the same procedure as the baseline study.
-
Data Analysis: The urodynamic parameters from the baseline and post-drug studies are compared to determine the effect of this compound.
Caption: Clinical urodynamic study workflow.
Conclusion
This compound is a valuable pharmacological tool for the investigation of neurogenic bladder. Its well-defined mechanism of action as a muscarinic receptor antagonist and its favorable safety profile make it suitable for a range of in vitro, in vivo, and clinical research applications. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust studies to further elucidate the pathophysiology of neurogenic bladder and to develop novel therapeutic strategies.
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the European experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]
Application Notes and Protocols for Trospium Chloride Administration in Preclinical Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of trospium (B1681596) chloride in preclinical rodent models, including its mechanism of action, pharmacokinetic and toxicological data, and detailed experimental protocols for its evaluation.
Introduction
Trospium chloride is a quaternary ammonium (B1175870) antimuscarinic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] It is clinically used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][3] Its primary mechanism of action involves the blockade of acetylcholine's effects on muscarinic receptors, particularly the M2 and M3 subtypes, in the detrusor muscle of the bladder.[4] This antagonism leads to a reduction in smooth muscle tone and a decrease in involuntary bladder contractions.[4][5] Due to its hydrophilic nature and quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, which is thought to result in a lower incidence of central nervous system (CNS) side effects compared to tertiary amine antimuscarinics.[3][6]
Preclinical Pharmacokinetics and Toxicology in Rodents
Understanding the pharmacokinetic and toxicological profile of this compound in rodents is crucial for designing relevant preclinical studies.
Pharmacokinetics
Oral bioavailability of this compound is low, generally less than 10%.[7] Following oral administration, peak plasma concentrations are typically reached between 5 to 6 hours.[5] The majority of the absorbed drug is excreted unchanged in the urine through active tubular secretion.[8]
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Route | Dose | Value | Reference |
| Bioavailability | Rat | Oral | 2 mg/kg | <10% | [9] |
| Tmax | Rat | Oral | 20 mg/kg | 5-6 hours | [5] |
| Excretion | Rat | IV | 50 µg/kg | <1% in milk | [9] |
Toxicology
This compound has been evaluated in a number of toxicology studies in both mice and rats.
Table 2: Toxicological Data for this compound in Rodents
| Study Type | Species | Route | Doses | Key Findings | Reference |
| Acute Toxicity (LD50) | Mouse | Oral | - | 365 mg/kg (female), 425 mg/kg (male) | [5] |
| IV | - | 8.4 mg/kg (female), 7.5 mg/kg (male) | [5] | ||
| Rat | Oral | 630-1260 mg/kg | Clinical signs of hyperactivity, tremor, spasms | [5] | |
| Carcinogenicity | Mouse | Oral | 2, 20, 200 mg/kg/day (78 weeks) | No evidence of carcinogenic effect | [10] |
| Rat | Oral | 2, 20, 200 mg/kg/day (104 weeks) | No evidence of carcinogenic effect | [10] | |
| Fertility | Rat | Oral | Up to 200 mg/kg/day | No evidence of impaired fertility | [10] |
| Maternal/Fetal Toxicity | Rat | Oral | 200 mg/kg/day | Maternal toxicity and decreased fetal survival | [11] |
Signaling Pathway and Experimental Workflows
Mechanism of Action Signaling Pathway
This compound exerts its therapeutic effect by blocking the action of acetylcholine at muscarinic receptors on the bladder's detrusor muscle. This prevents the downstream signaling cascade that leads to muscle contraction.
Mechanism of action of this compound on the detrusor muscle.
Experimental Workflow for In Vivo Efficacy Testing
A typical workflow for evaluating the efficacy of this compound in a rodent model of overactive bladder involves several key steps, from model induction to data analysis.
References
- 1. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of overactive bladder with urge incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. Effect of this compound on urodynamic parameters in patients with detrusor hyperreflexia due to spinal cord injuries. A multicentre placebo-controlled double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter phase III trial studying this compound in patients with overactive bladder [pubmed.ncbi.nlm.nih.gov]
- 8. Reflex voiding in rat occurs at consistent bladder volume regardless of pressure or infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Animal models of overactive bladder: cyclophosphamide (CYP)-induced cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Trospium Chloride in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and handling of trospium (B1681596) chloride for in vitro experiments. Find troubleshooting guidance and frequently asked questions to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of trospium chloride?
This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It exhibits high affinity for M₁, M₂, and M₃ receptor subtypes, effectively blocking the actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system.[1][4] Unlike some other anticholinergic agents, this compound is a quaternary ammonium (B1175870) compound, which limits its ability to cross the blood-brain barrier.[4][5]
Q2: In which solvents can I dissolve this compound for my experiments?
This compound is very soluble in water and freely soluble in methanol.[2][3][5] It can also be dissolved in DMSO and ethanol.[1][6] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO or sterile water and then dilute it to the final working concentration in the cell culture medium.
Q3: How should I store this compound stock solutions?
For optimal stability, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][7] Always ensure the storage container is sealed tightly to prevent evaporation and contamination.
Solubility Data
The solubility of this compound can vary slightly between suppliers. The following table summarizes solubility data from various sources. It is always recommended to perform a small-scale test to confirm solubility with your specific compound lot.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | ≥ 100 mg/mL[1] | ≥ 233.67 mM[1] | Very soluble[2][3][5] |
| DMSO | 25 - 41 mg/mL[1][6] | 58.42 - 95.8 mM[1][6] | Sonication may be required.[1] Use fresh, anhydrous DMSO as it is hygroscopic.[6] |
| Ethanol | 42 mg/mL[6] | ~98.14 mM | |
| Methanol | Freely soluble[2][5] | - | |
| PBS | 100 mg/mL[1] | 233.67 mM[1] | Sonication may be needed.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
Materials:
-
This compound powder (MW: 427.96 g/mol )
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Weigh out 4.28 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw a frozen aliquot of your this compound stock solution at room temperature.
-
Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Gently mix the working solution before adding it to your cell cultures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | The solvent may have absorbed moisture (especially DMSO), or the storage temperature may be inadequate. | Use fresh, anhydrous DMSO for preparing stock solutions.[6] Ensure proper sealing of vials and store at the recommended temperature (-20°C or -80°C).[1][7] |
| Cloudiness or precipitation when diluting in aqueous buffer/media | The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high, causing the compound to precipitate out. | Ensure the final concentration of the organic solvent in your experimental setup is low (typically <0.5%) and compatible with your cell line or assay. Perform serial dilutions to minimize the amount of organic solvent introduced. |
| Inconsistent experimental results | This could be due to inaccurate pipetting, improper storage leading to degradation, or repeated freeze-thaw cycles of the stock solution. | Calibrate your pipettes regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[7] Prepare fresh working solutions for each experiment from a properly stored stock. |
| Cells appear stressed or die after treatment | The solvent (e.g., DMSO) concentration may be toxic to the cells, or the this compound concentration may be too high. | Run a vehicle control (cell culture medium with the same final concentration of the solvent) to assess solvent toxicity. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. |
Visualizing Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for preparing this compound solutions and the signaling pathway it inhibits.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. This compound [midas-pharma.com]
- 4. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 10405-02-4 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Trospium Chloride for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of trospium (B1681596) chloride in various cell-based assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of trospium chloride?
This compound is a non-selective, competitive antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).[1] It works by blocking the binding of the endogenous agonist, acetylcholine, to these receptors, thereby inhibiting downstream signaling pathways.[2] Due to its quaternary ammonium (B1175870) structure, this compound is hydrophilic and has low permeability across biological membranes, which can influence its effects in cell-based assays.[3]
2. How do I prepare a stock solution of this compound?
For in vitro experiments, this compound can be dissolved in water or dimethyl sulfoxide (B87167) (DMSO). A common approach is to prepare a high-concentration stock solution, for example, 10 mM in DMSO, which can then be serially diluted to the desired working concentrations in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment and to be mindful of the final DMSO concentration in your assay, which should typically be below 0.1% to avoid solvent-induced cytotoxicity. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.
3. What is a good starting concentration range for this compound in a cell-based assay?
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the expression level of muscarinic receptors. Based on available data:
-
Functional Assays (e.g., inhibition of agonist-induced response): For functional assays measuring the antagonism of muscarinic receptors, a wide concentration range from low nanomolar (nM) to high micromolar (µM) is recommended to establish a dose-response curve and determine the IC50. An EC50 of 3 nM has been reported for the inhibition of carbachol-induced contractions in human detrusor smooth muscle, which can serve as a starting point for similar functional assays.[4]
4. I am not seeing an effect with this compound in my assay. What are some possible reasons?
Several factors could contribute to a lack of effect:
-
Low Muscarinic Receptor Expression: The cell line you are using may not express the target muscarinic receptor subtype at a sufficient level. It is crucial to verify receptor expression using techniques like qPCR or Western blotting.
-
Inappropriate Agonist Concentration: In antagonist assays, the concentration of the agonist used to stimulate the receptor is critical. It is often recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80) to provide an adequate window for observing inhibition.[5]
-
Suboptimal Assay Conditions: Factors such as cell density, incubation time, and temperature can all influence the outcome of the assay. These parameters should be optimized for your specific experimental setup.
-
Compound Stability: Ensure that your this compound stock solution and working dilutions are prepared fresh and have been stored correctly to maintain their activity.
5. I am observing high background or variable results in my assay. What can I do?
High background and variability can be caused by several factors:
-
Non-specific Binding: In receptor binding assays, high background can result from the radioligand or the test compound binding to non-receptor components. Optimizing washing steps and using appropriate blocking agents can help to minimize this.
-
Cell Health and Density: Unhealthy cells or inconsistent cell seeding density can lead to variable results. Ensure that cells are in a logarithmic growth phase and that seeding is uniform across all wells.
-
Agonist Concentration: Using an agonist concentration that is too high can make it difficult to see the inhibitory effect of an antagonist, potentially leading to variability in the lower range of the dose-response curve.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 3.5 |
| M2 | 1.1 |
| M3 | 1.0 |
| M4 | 1.4 |
| M5 | 6.0 |
Source: Wikipedia[1]
Table 2: IC50 and Km Values for this compound with Organic Cation Transporters
| Transporter | Parameter | Value (µM) | Cell Line |
| hOCT1 | IC50 | 18.1 | HEK293 |
| hOCT2 | IC50 | 1.36 | HEK293 |
| hOCT3 | IC50 | 710 | HEK293 |
| mOct1 | Km | 58.7 | HEK293 |
| mOct2 | Km | 78.5 | HEK293 |
| mMate1 | Km | 29.3 | HEK293 |
Source: Gessner et al. (2020)[3][6]
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Protocol 2: Muscarinic Receptor Functional Antagonist Assay (Calcium Flux Assay)
This protocol is designed to measure the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
-
Cell Seeding: Seed cells expressing the target muscarinic receptor subtype into a 96-well black-walled, clear-bottom plate at an optimized density and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Addition (Antagonist): After dye loading, wash the cells with an appropriate assay buffer. Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., a FlexStation or similar instrument). After establishing a stable baseline fluorescence reading, inject a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) into each well. The agonist concentration should be at its EC80 for the calcium response.
-
Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound. Plot the data to determine the IC50 value.
Protocol 3: Muscarinic Receptor Functional Antagonist Assay (cAMP Assay)
This protocol is for measuring the effect of this compound on the inhibition of adenylyl cyclase by Gi-coupled muscarinic receptors (M2, M4).
-
Cell Seeding: Seed cells expressing the target muscarinic receptor subtype into a suitable multi-well plate and culture overnight.
-
Compound Incubation (Antagonist): Pre-incubate the cells with various concentrations of this compound for a specific duration (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) in the presence of forskolin (B1673556) (to stimulate cAMP production) to all wells except the negative control. The agonist concentration should be at its EC80 for the inhibition of forskolin-stimulated cAMP production.
-
Incubation: Incubate for a predetermined time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Calculate the percentage of reversal of the agonist-induced inhibition of cAMP production for each concentration of this compound. Plot the data to determine the IC50 value.
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways inhibited by this compound.
General Experimental Workflow for Antagonist Assay
Caption: A generalized workflow for a cell-based functional antagonist assay.
Troubleshooting Logic for Poor Assay Performance
Caption: A logical troubleshooting guide for common issues in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Transport by Mouse Drug Carriers of the Slc22 and Slc47 Families: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Transport by Mouse Drug Carriers of the Slc22 and Slc47 Families - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trospium Chloride in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of trospium (B1681596) chloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for a trospium chloride stock solution?
A1: It is recommended to dissolve this compound in water. For storage, stock solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month. To ensure stability, store in sealed containers away from moisture. It is always best to prepare fresh solutions and use them promptly.[1]
Q2: How stable is this compound in aqueous solutions at physiological pH?
Q3: How does the presence of serum in cell culture media affect this compound?
A3: this compound exhibits significant binding to plasma proteins, in the range of 50-85%.[4][5] Fetal Bovine Serum (FBS) in cell culture media contains proteins like albumin that can bind to this compound. This binding can reduce the free, active concentration of the compound available to the cells, potentially impacting experimental outcomes. It is crucial to consider this interaction when determining effective concentrations.
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathway for this compound is through the hydrolysis of its ester bond. This process results in the formation of benzilic acid and a spiroalcohol metabolite.[2][4][6] These degradation products are unlikely to have the same pharmacological activity as the parent compound.
Q5: Can I expect this compound to cross the blood-brain barrier in my in vitro model?
A5: this compound is a quaternary ammonium (B1175870) compound, which makes it hydrophilic and limits its ability to cross lipid membranes.[7] Consequently, it does not readily cross the blood-brain barrier in vivo.[8] In in vitro models of the blood-brain barrier, it would be expected to have low permeability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological effect. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium during prolonged incubation. 2. Protein binding: Serum proteins in the medium may be sequestering the compound, reducing its effective concentration. | 1. Prepare fresh stock solutions. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. Perform a stability test (see Experimental Protocols). 2. Consider reducing the serum concentration if your cell line can tolerate it. Alternatively, increase the nominal concentration of this compound to compensate for protein binding. It is advisable to determine the optimal concentration under your specific experimental conditions. |
| Precipitation observed in the cell culture medium. | Solubility issues: Although this compound is soluble in water, high concentrations in complex media, especially when stored at lower temperatures, might lead to precipitation. | Ensure the final concentration of the solvent used for the stock solution is compatible with your cell culture medium and does not cause precipitation. Visually inspect the medium after adding this compound and before applying it to the cells. |
| Unexpected cellular toxicity. | Degradation products: The degradation products of this compound might have cytotoxic effects that are independent of the parent compound's activity. | Minimize degradation by using freshly prepared solutions and limiting the duration of exposure where possible. If cytotoxicity is observed, a stability analysis of the compound in the medium could help determine if degradation is occurring. |
Data on this compound Stability
While specific experimental data on the stability of this compound in common cell culture media is limited in the literature, the following table provides a hypothetical representation of what a stability study might reveal. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (Serum-Free) (% Remaining) |
| 0 | 100% | 100% |
| 6 | 95% | 98% |
| 12 | 90% | 96% |
| 24 | 82% | 92% |
| 48 | 68% | 85% |
| 72 | 55% | 78% |
Note: This data is illustrative and intended to highlight the potential impact of serum proteins and time on the stability of this compound. Actual stability may vary.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium and conditions.
Caption: Experimental workflow for determining the stability of this compound in cell culture media.
Signaling Pathways
This compound is a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a high affinity for M1, M2, and M3 subtypes.[7][8] These receptors are G-protein coupled receptors (GPCRs) that mediate various cellular responses upon activation by acetylcholine.
-
M1 and M3 Receptors: These receptors couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
M2 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking these receptors, this compound prevents the downstream signaling cascades initiated by acetylcholine.
Caption: Simplified signaling pathways antagonized by this compound at M1/M3 and M2 muscarinic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of the bioavailability of the quaternary compound this compound in man from urinary excretion data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trospium Chloride in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trospium (B1681596) chloride. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize precipitation and ensure the stability of your aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of trospium chloride in water and other common solvents?
A1: this compound is a highly water-soluble compound.[1][2][3][4] Its solubility in water is reported to be greater than 100 mg/mL, with some sources indicating it can be as high as 1 g in 2 mL.[1][2][5] It is also freely soluble in methanol (B129727) but practically insoluble in non-polar solvents like methylene (B1212753) chloride.[1][2][4]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: As a quaternary ammonium (B1175870) compound, this compound is permanently charged and its solubility is generally independent of pH.[6] However, its stability can be affected by pH. Forced degradation studies have shown that this compound can undergo hydrolysis under strongly acidic or basic conditions, especially when heated.[7] For optimal stability, it is recommended to maintain the pH of aqueous solutions within a neutral to slightly acidic range. A 1% (w/v) aqueous solution of this compound typically has a pH between 5.0 and 7.0.[1]
Q3: What is the influence of temperature on the solubility of this compound?
A3: Generally, the solubility of ionic compounds like this compound in water increases with temperature.[8] While specific quantitative data is limited, it is expected that heating an aqueous solution can help dissolve higher concentrations of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential thermal degradation.[7]
Q4: Can common laboratory buffers or excipients cause precipitation of this compound?
A4: While this compound is highly soluble, interactions with certain buffer salts or excipients could potentially lead to precipitation, although this is not a commonly reported issue. High concentrations of salts in a buffer could theoretically lead to a "salting-out" effect, reducing the solubility of this compound. When using buffers, it is advisable to start with common phosphate-based buffers, as they have been used in analytical methods for this compound.[9] If precipitation is observed, consider diluting the buffer or switching to a different buffer system like TRIS or HEPES. There is no direct evidence of precipitation with common excipients like Polysorbate 80 or cyclodextrins; in fact, cyclodextrins are often used to enhance the solubility of poorly soluble drugs.[5][10][11]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | > 100 mg/mL (up to 1g/2mL) | [1][2][3][5] |
| Methanol | Freely Soluble | [1][2][4] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL (requires sonication) | [5] |
| Methylene Chloride | Practically Insoluble | [1][2][4] |
| Light Mineral Oil | 9.2 x 10⁻³ mg/mL | [1] |
Table 2: pH and Stability of this compound in Aqueous Solutions
| pH Range | Stability | Recommendations | Reference(s) |
| Strongly Acidic (e.g., pH < 2) | Potential for hydrolysis, especially with heat. | Avoid prolonged storage at low pH, especially at elevated temperatures. | [7] |
| Slightly Acidic to Neutral (pH 5-7) | Generally stable. | Recommended range for preparing and storing stock solutions. A 1% w/v solution naturally falls in this range. | [1] |
| Strongly Basic (e.g., pH > 9) | Potential for hydrolysis, especially with heat. | Avoid prolonged storage at high pH, especially at elevated temperatures. | [7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of this compound
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or volumetric flask
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mL solution of 100 mg/mL, weigh 1 g of the compound.
-
Dissolution: Transfer the weighed powder to a sterile conical tube or volumetric flask. Add a portion of the sterile, purified water (e.g., 7-8 mL for a final volume of 10 mL).
-
Mixing: Cap the tube/flask and vortex vigorously. A magnetic stirrer can also be used for larger volumes. Gentle warming (e.g., to 37°C) can be applied to aid dissolution if necessary, but avoid overheating.[8]
-
Volume Adjustment: Once the powder is completely dissolved, add sterile, purified water to reach the final desired volume.
-
Sterilization (Optional): If a sterile solution is required, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting this compound precipitation.
Caption: Key factors that can influence the stability of this compound solutions.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. This compound | 10405-02-4 [chemicalbook.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 10405-02-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 7. Systematic solvate screening of this compound: discovering hydrates of a long-established pharmaceutical - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00744E [pubs.rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. drugfuture.com [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with trospium chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trospium (B1681596) chloride. Our aim is to help you address inconsistencies and achieve reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues that may arise during experimentation with trospium chloride, presented in a question-and-answer format.
Q1: Why am I observing lower than expected efficacy of this compound in my in vivo experiments?
A1: Several factors can contribute to reduced efficacy in vivo. This compound, a quaternary ammonium (B1175870) compound, has inherently low oral bioavailability, typically less than 10%.[1][2][3][4][5] The presence of food can drastically decrease its absorption by 70-80%.[2][3]
Troubleshooting Steps:
-
Fasting: Ensure that experimental animals are fasted before oral administration of this compound.
-
Route of Administration: For consistent results and to bypass absorption variability, consider alternative routes of administration such as intravenous (IV) injection if your experimental design allows.[6]
-
Dosage: The peak plasma concentration of this compound increases more than proportionally with the dose.[1][5] You may need to optimize the dosage for your specific animal model and experimental conditions.
Q2: I'm seeing significant variability in my results between individual animals in the same treatment group. What could be the cause?
A2: Inter-individual variability is a known challenge. This can be due to differences in gastrointestinal motility and active tubular secretion, which is a major route of elimination for this compound.[1][7]
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variations.
-
Monitor Renal Function: Since this compound is primarily eliminated via the kidneys, any compromise in renal function can affect its clearance and, consequently, its plasma concentration and efficacy.[4][8] Ensure that your animal models have normal renal function.
-
Consider Sex Differences: Some studies have reported conflicting results regarding the effect of gender on the pharmacokinetics of this compound, with some indicating higher exposure in females.[2] It is advisable to either use animals of a single sex or ensure a balanced distribution between your experimental groups.
Q3: My in vitro results are not consistent. Could there be an issue with the compound's stability or solubility?
A3: Yes, issues with solubility and stability can lead to inconsistent results in in vitro assays. This compound is very soluble in water and methanol (B129727) but practically insoluble in non-polar solvents like methylene (B1212753) chloride.[3] It is also hygroscopic, meaning it can absorb moisture from the air, which can affect its concentration.[9]
Troubleshooting Steps:
-
Solvent Selection: Always use a suitable solvent. For most in vitro assays, sterile, deionized water or a buffered physiological salt solution is appropriate. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) can be used, but be mindful of the final concentration of DMSO in your assay, as it can have its own biological effects.
-
Fresh Preparations: Prepare solutions fresh for each experiment to avoid degradation and concentration changes due to moisture absorption.
-
pH Considerations: The solubility of this compound can be pH-sensitive.[9] Ensure that the pH of your buffers and media is consistent across experiments.
Q4: I am observing off-target effects that are not consistent with muscarinic receptor antagonism. Is this expected?
A4: this compound is a non-selective muscarinic antagonist with high affinity for M1, M2, and M3 receptors and negligible affinity for nicotinic receptors.[1][10][11] While off-target effects are not widely reported, it's important to consider the complexity of biological systems.
Troubleshooting Steps:
-
Control Experiments: Include appropriate controls in your experimental design. This could involve using other muscarinic antagonists with different selectivity profiles to confirm that the observed effect is indeed mediated by muscarinic receptors.
-
Concentration Range: Use the lowest effective concentration of this compound to minimize the potential for off-target effects.
-
Literature Review: Thoroughly review the literature for any reported off-target effects of this compound in your specific experimental model.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate easy comparison and experimental planning.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Oral Bioavailability | < 10% | Human | [1][4] |
| Peak Plasma Concentration (Cmax) | ~4 ng/mL (after 20 mg dose) | Human | [4] |
| Time to Peak Plasma Concentration (Tmax) | 5-6 hours | Human | [1][11] |
| Plasma Half-life | ~20 hours | Human | [1] |
| Protein Binding | 50-85% | Human | [10] |
| Renal Clearance | ~29 L/hour | Human | [1][4] |
Table 2: Receptor Binding Affinity of this compound
| Receptor Subtype | Affinity (Ki) | Comments | Reference |
| M1, M2, M3 | High affinity | Non-selective antagonist | [11][12] |
| Nicotinic Receptors | Negligible affinity | Highly selective for muscarinic receptors | [1][11] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Smooth Muscle Contraction Assay
This protocol is designed to assess the antagonistic effect of this compound on agonist-induced smooth muscle contraction, for example, in bladder detrusor strips.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig bladder)
-
Organ bath system with temperature control and aeration (95% O2, 5% CO2)
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Muscarinic agonist (e.g., carbachol)
-
This compound
-
Isometric force transducer and data acquisition system
Procedure:
-
Prepare isolated smooth muscle strips and mount them in the organ bath containing physiological salt solution at 37°C and aerated with 95% O2, 5% CO2.
-
Allow the tissue to equilibrate for at least 60 minutes, washing with fresh solution every 15 minutes.
-
Obtain a baseline contractile response by adding a submaximal concentration of the muscarinic agonist (e.g., carbachol).
-
Wash the tissue to return to baseline.
-
Incubate the tissue with varying concentrations of this compound for a predetermined period (e.g., 30 minutes).
-
While the tissue is still in the presence of this compound, add the same submaximal concentration of the agonist.
-
Record the contractile response and compare it to the response obtained in the absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of this compound.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound for specific muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine)
-
This compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Unlabeled high-affinity muscarinic antagonist (e.g., atropine) for determining non-specific binding
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), unlabeled this compound (at varying concentrations), or a saturating concentration of the unlabeled antagonist (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 and Ki values.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound.
Caption: Signaling pathway of this compound's antagonistic action.
Caption: General in vivo experimental workflow for this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: Biological action, Pharmacodynamics, and Pharmacokinetics_Chemicalbook [chemicalbook.com]
Technical Support Center: The Impact of Serum Proteins on Trospium Chloride Activity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro activity of trospium (B1681596) chloride, with a specific focus on the influence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is the extent of trospium chloride binding to plasma proteins?
A1: this compound exhibits moderate binding to plasma proteins, with reported values ranging from 40% to 60% at therapeutic concentrations.[1] This means that in human plasma, a significant portion of the drug is bound to proteins and is not immediately available to interact with its target receptors.
Q2: Which serum proteins are most likely to bind to this compound?
A2: While specific binding studies for this compound are not extensively detailed in publicly available literature, the primary drug-binding proteins in plasma are human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP).[2][3] As a quaternary amine, this compound's binding characteristics may involve interactions with either or both of these proteins.
Q3: How does the presence of serum in my cell culture medium affect the observed activity of this compound?
A3: The presence of serum (e.g., Fetal Bovine Serum or Human Serum) in cell culture medium can significantly impact the observed in vitro activity of this compound. According to the "free drug hypothesis," only the unbound fraction of a drug is available to exert its pharmacological effect.[4] Since this compound binds to serum proteins, the addition of serum to your culture medium will reduce the concentration of free, active drug. This can lead to an apparent decrease in potency, reflected as a higher IC50 or EC50 value. For highly protein-bound drugs, this effect can be substantial.[5]
Q4: My IC50 value for this compound is higher than expected. Could serum proteins be the cause?
A4: Yes, this is a likely possibility. If your in vitro assay includes serum and you are comparing your results to literature values that may have been generated in serum-free conditions, you can expect to see a higher IC50. The degree of this shift will depend on the concentration and type of serum used in your experiments. It is crucial to report the serum concentration when publishing in vitro potency data.
Q5: How can I estimate the potency of this compound independent of protein binding in my assay?
A5: To account for the effect of protein binding, you can calculate a "serum-free" or "unbound" IC50. This requires determining the fraction of unbound this compound in your specific assay conditions (e.g., media with 10% FBS). The relationship can be described as:
IC50 (unbound) = IC50 (total) x Fraction unbound (fu)
By measuring the fraction unbound at various serum concentrations, you can obtain a more consistent measure of the drug's intrinsic potency.[5]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Potency Measurements
| Possible Cause | Troubleshooting Steps |
| Inconsistent Serum Lots | Serum composition, particularly protein content, can vary between lots and suppliers. This can alter the fraction of unbound this compound. Solution: If possible, purchase a large single lot of serum for a series of experiments. If you must switch lots, re-validate your assay and establish a new baseline IC50. |
| Variable Incubation Times | The equilibrium between bound and unbound drug may take time to establish. Inconsistent incubation times can lead to variable results. Solution: Standardize the pre-incubation time of this compound in the culture medium before adding it to the cells. |
| Non-specific Binding to Labware | This compound, like many compounds, can bind to plastic labware. This is a more significant issue at low concentrations and can be influenced by the protein content of the solution. Solution: Consider using low-binding plates and tips. Pre-incubating plates with a protein solution (like BSA) can sometimes help to block non-specific binding sites. |
Issue 2: Discrepancy Between In Vitro Activity and In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Ignoring the Unbound Fraction | Directly comparing total drug concentrations from in vitro IC50 values with total plasma concentrations from in vivo studies can be misleading due to protein binding.[4][6] Solution: Always consider the unbound fraction in both your in vitro and in vivo data. The unbound concentration of the drug is the pharmacologically relevant parameter for predicting efficacy. |
| Differences in Protein Composition | The protein composition of in vitro media (e.g., 10% FBS) is different from in vivo plasma (human or animal). This can lead to different unbound fractions. Solution: For more accurate in vitro to in vivo extrapolation, consider using species-specific serum or purified proteins (like human serum albumin) in your in vitro assays to better mimic the in vivo environment. |
| Active Transport Mechanisms | This compound is a substrate for transporters like P-glycoprotein (P-gp), which can affect its distribution.[7] In vitro cell lines may have different levels of transporter expression than tissues in vivo. Solution: Characterize the expression of relevant transporters in your cell model. If necessary, use cell lines that over or under-express specific transporters to understand their impact on drug activity. |
Quantitative Data Summary
Table 1: Plasma Protein Binding of this compound
| Parameter | Value | Species | Reference |
| Protein Binding (%) | 40 - 60% | Human | [1] |
Table 2: Conceptual Impact of Serum Concentration on In Vitro IC50
This table illustrates the theoretical relationship between serum concentration in the culture medium and the observed total IC50 of a moderately protein-bound drug like this compound. Actual values must be determined experimentally.
| Serum Concentration in Medium | Expected Fraction Unbound (fu) | Relative Total IC50 | Rationale |
| 0% | High (~1.0) | Lowest | No protein binding to reduce the free drug concentration. |
| 5% | Moderate | Intermediate | Serum proteins bind a fraction of the drug, requiring a higher total concentration for the same effect. |
| 10% | Lower | Higher | Increased protein concentration leads to a smaller fraction of free drug, thus increasing the apparent IC50. |
| 50% | Lowest | Highest | A significant portion of the drug is bound, necessitating a much higher total drug concentration to achieve the desired free concentration at the target.[5] |
Experimental Protocols
Protocol: Determination of this compound Protein Binding by Equilibrium Dialysis
This protocol describes a general method for determining the percentage of this compound bound to plasma proteins using a 96-well rapid equilibrium dialysis (RED) device.
Materials:
-
This compound
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well RED device with dialysis membrane inserts (e.g., MWCO 8-12 kDa)
-
Sealing tape for 96-well plates
-
Incubator shaker capable of maintaining 37°C
-
LC-MS/MS system for quantification
Procedure:
-
Prepare this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Spike Plasma: Spike the human plasma with this compound to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be minimal (<0.5%).
-
Assemble RED Device: Place the dialysis membrane inserts into the 96-well base plate.
-
Load Samples:
-
Add the this compound-spiked plasma to the sample chamber (typically colored red) of the dialysis inserts. A typical volume is 200-300 µL.
-
Add PBS to the buffer chamber of the device. A typical volume is 400-500 µL.
-
-
Incubation:
-
Seal the plate securely with sealing tape to prevent evaporation.
-
Incubate the plate at 37°C on an orbital shaker (e.g., 300 RPM) for a predetermined time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
-
Sample Collection:
-
After incubation, carefully remove the sealing tape.
-
Harvest aliquots from both the buffer and plasma chambers for analysis. It is critical to take samples from both sides to confirm equilibrium has been reached.
-
-
Matrix Matching:
-
To avoid analytical artifacts, matrix-match the samples. Add an equal volume of blank plasma to the buffer samples and an equal volume of PBS to the plasma samples.
-
-
Quantification:
-
Analyze the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method.
-
-
Calculations:
-
Fraction Unbound (fu): fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
Percent Bound (%): % Bound = (1 - fu) x 100
-
Visualizations
Caption: Workflow for determining protein binding via equilibrium dialysis.
Caption: this compound's anticholinergic signaling pathway.
References
- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. enamine.net [enamine.net]
- 4. Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of p-glycoprotein in limiting brain penetration of the peripherally acting anticholinergic overactive bladder drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing trospium chloride's low bioavailability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioavailability of trospium (B1681596) chloride in animal studies.
Troubleshooting Guide
Q1: Our in vivo studies with trospium chloride are showing unexpectedly low and variable oral bioavailability. What are the primary factors that could be contributing to this?
A1: The low and variable oral bioavailability of this compound is a known challenge stemming from its inherent physicochemical and pharmacokinetic properties. Key factors include:
-
Poor Membrane Permeability: As a quaternary ammonium (B1175870) compound, this compound is hydrophilic and carries a positive charge, which limits its passive diffusion across the lipophilic intestinal epithelium. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility but low permeability.[1][2][3]
-
Efflux Transporter Activity: this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter.[4][5][6] P-gp is expressed along the gastrointestinal tract and actively pumps the drug back into the intestinal lumen, further reducing its net absorption.
-
Carrier-Mediated Uptake: The absorption of this compound is not solely passive and involves uptake by Organic Cation Transporters (OCTs), particularly OCT1, which is expressed in the intestine.[4][6][7] The interplay between P-gp efflux and OCT1 uptake can lead to variable absorption.
-
"Absorption Windows": Studies in humans have indicated that this compound is absorbed from two specific regions in the gastrointestinal tract: the jejunum and the cecum/ascending colon.[6][8] If the formulation releases the drug outside of these "windows," absorption can be significantly reduced.
-
Food Effect: The presence of food can dramatically decrease the absorption of this compound by 70-80%.[5][9] This is a critical factor to control in preclinical studies.
-
Binding to Intestinal Mucus: There is evidence of saturable binding to intestinal mucus, which can also limit the amount of free drug available for absorption.[5]
Q2: We are planning a new set of animal experiments. What initial steps can we take to mitigate the known causes of low bioavailability?
A2: To address the challenges of low bioavailability in your animal studies, consider the following:
-
Strict Food Fasting: Ensure that animals are adequately fasted before and after drug administration. Co-administration with food has been shown to reduce bioavailability by 70-80%.[5][9]
-
Vehicle Selection: Use a simple aqueous vehicle for initial studies to avoid confounding factors from complex formulations.
-
Route of Administration: If the goal is to study the drug's systemic effects without the complication of oral absorption, consider an intravenous (IV) administration route as a control. This will provide a baseline for 100% bioavailability.
-
Species Selection: Be aware of potential species differences in the expression and function of intestinal transporters like P-gp and OCTs.[10] While trospium transport characteristics are similar between mouse and human OCTs and MATEs, inter-species variability can still exist.[10]
-
Dose Considerations: this compound's absorption is dose-proportional within the clinical range, but at very high concentrations, uptake transporters may become saturated.[9]
Q3: Our initial attempts to improve bioavailability with common formulation strategies like microemulsions have failed. What alternative formulation approaches have shown promise for this compound?
A3: Standard permeation enhancement strategies may not be effective for this compound. For instance, water/oil microemulsions and cyclodextrins have been reported to reduce, rather than enhance, its oral bioavailability.[5] However, the following approaches have shown some success:
-
Ion-Pairing: Forming an ion pair with N-alkylsulfates or N-alkylsulfonates has been demonstrated to enhance the oral bioavailability of this compound.[5] This strategy aims to neutralize the charge of the quaternary amine, increasing its lipophilicity and facilitating absorption.
-
Polyelectrolyte Complexes: A formulation using λ-carrageenan to form polyelectrolyte complexes with this compound has shown potential for enhancing bioavailability in rats, likely by promoting intimate contact between the drug and the intestinal mucosa.[11]
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in preclinical species?
Q2: How does this compound's interaction with drug transporters affect its disposition?
A2: this compound's pharmacokinetics are heavily influenced by drug transporters:
-
Absorption: In the intestine, it is a substrate for both the uptake transporter OCT1 and the efflux transporter P-glycoprotein.[4][6][7] The balance between these two transporters significantly impacts its absorption.
-
Distribution: P-glycoprotein at the blood-brain barrier actively effluxes this compound, which is why it has minimal central nervous system penetration and fewer associated side effects compared to other antimuscarinic agents.[4][12]
-
Elimination: this compound is primarily eliminated unchanged in the urine through active tubular secretion.[9][13] This process involves uptake from the blood into renal proximal tubular cells by OCT2 and subsequent efflux into the urine by Multidrug and Toxin Extrusion (MATE) proteins, MATE1 and MATE2-K.[7][12][14]
Q3: Can we block P-glycoprotein to improve this compound's bioavailability?
A3: While theoretically possible, co-administering a P-gp inhibitor could increase the bioavailability of this compound. However, this approach has potential drawbacks. P-gp is a crucial transporter for many other drugs and endogenous substances, and its inhibition could lead to unintended drug-drug interactions and altered disposition of other compounds. Furthermore, inhibiting P-gp at the blood-brain barrier could increase the central nervous system penetration of this compound, potentially leading to undesirable side effects.
Q4: What is the metabolic profile of this compound?
A4: this compound undergoes minimal metabolism.[9] Approximately 10% of the absorbed dose is metabolized via hydrolysis to spiroalcohol.[9] A key advantage is that it is not metabolized by the cytochrome P450 enzyme system, which significantly reduces the potential for drug-drug interactions.[13] The majority of the drug is excreted as the active, unchanged parent compound.[13]
Data and Protocols
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | < 10% (Mean: 9.6%, Range: 4.0-16.1%) | [5][9][15] |
| Time to Peak (Tmax) | 5 - 6 hours | [5][15] |
| Effect of Food on AUC | 70 - 80% reduction | [5] |
| Plasma Protein Binding | 50 - 85% | [5] |
| Elimination Half-life (t½) | 10 - 20 hours | [9] |
| Primary Route of Elimination | Renal (active tubular secretion) | [9] |
Table 2: this compound Affinity for Human Organic Cation Transporters (OCTs)
| Transporter | Parameter | Value (µM) | Reference(s) |
| hOCT1 | Km | 17 | [4][16] |
| IC50 | 18 | [16] | |
| hOCT2 | Km | 8 | [4][16] |
| IC50 | 1.4 | [16] | |
| hOCT3 | IC50 | 710 | [16] |
Experimental Protocols
Protocol 1: In Vitro Transporter Assay using Transfected HEK293 Cells
This protocol is adapted from studies investigating the interaction of this compound with OCTs.[4][16][17]
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in appropriate media (e.g., DMEM with 10% FBS).
-
Transiently transfect the cells with cDNA constructs expressing the human transporter of interest (e.g., hOCT1, hOCT2, or hOCT3) using a suitable transfection reagent. Use empty vector-transfected cells as a control.
-
Allow 24-48 hours for transporter expression.
-
-
Uptake Assay:
-
Seed the transfected cells into 24-well plates.
-
On the day of the experiment, wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Initiate the uptake by adding the transport buffer containing radiolabeled [³H]this compound at various concentrations.
-
To determine specific uptake, perform parallel experiments in the presence of a known OCT inhibitor (e.g., decynium-22).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop the transport by rapidly washing the cells with ice-cold transport buffer.
-
-
Quantification and Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
-
For saturation kinetics, plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This is a general protocol for assessing the oral bioavailability of a test formulation in rats or mice.
-
Animal Acclimatization and Housing:
-
Acclimate male/female rodents (e.g., Sprague-Dawley rats) to the facility for at least one week.
-
House animals in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to standard chow and water.
-
-
Dosing and Sample Collection:
-
Fast the animals overnight (e.g., 12-16 hours) before dosing, with continued access to water.
-
Divide animals into groups (e.g., n=6 per group).
-
Oral Group: Administer the this compound formulation (e.g., in saline or a test vehicle) via oral gavage at the desired dose.
-
Intravenous (IV) Group: Administer a solution of this compound in saline via a tail vein injection to determine the absolute bioavailability.
-
Collect blood samples (e.g., via tail vein or saphenous vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters for each animal, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve) from time zero to the last measurable point (AUC₀-t) and extrapolated to infinity (AUC₀-inf).
-
Elimination half-life (t½).
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
-
Visualizations
Caption: Intestinal absorption pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ics-eus.org [ics-eus.org]
- 5. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is absorbed from two intestinal "absorption windows" with different permeability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Absorption pattern of this compound along the human gastrointestinal tract assessed using local enteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiology, Biochemistry, and Pharmacology of Transporters for Organic Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic basis for unexpected bioavailability enhancement of polyelectrolyte complexes incorporating BCS class III drugs and carrageenans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Transport by Mouse Drug Carriers of the Slc22 and Slc47 Families - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interplay of the Organic Cation Transporters OCT1 and OCT2 with the Apically Localized Export Protein MATE1 for the Polarized Transport of Trospium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Oxybutynin and trospium are substrates of the human organic cation transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Drug-Drug Interactions Between this compound and Ranitidine Substrates of Organic Cation Transporters in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Trospium Chloride in Biological Matrices
Welcome to the technical support center for the analysis of trospium (B1681596) chloride in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying trospium chloride in biological samples?
A1: The most frequently employed methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection.[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for complex matrices like plasma and urine.[3][4]
Q2: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. What could be the cause and how can I mitigate it?
A2: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of this compound.[5][6] To address this, consider the following:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering substances.[3][4]
-
Chromatographic Separation: Adjust your HPLC gradient and column chemistry to better separate this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., trospium-d8) can help compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3][4]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the final concentration of this compound remains above the lower limit of quantification (LLOQ).
Q3: My recovery of this compound from plasma samples is consistently low. What are some potential reasons and solutions?
A3: Low recovery can stem from several factors:
-
Inefficient Extraction: The chosen extraction solvent or SPE cartridge may not be optimal for this compound. Experiment with different solvent polarities or SPE sorbents.
-
Protein Binding: this compound may bind to plasma proteins. A protein precipitation step using acetonitrile (B52724) or methanol (B129727) prior to extraction can help disrupt this binding.
-
pH of the Sample: The pH of the sample can influence the extraction efficiency of this compound, which is a quaternary ammonium (B1175870) compound. Adjusting the pH of the plasma sample may improve recovery.
Q4: What are the key validation parameters I need to assess for my analytical method according to regulatory guidelines?
A4: According to guidelines from agencies like the FDA, key validation parameters include:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of endogenous matrix components.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15% for standard samples and ±20% for the LLOQ).[3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[3]
-
Stability: Stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability).[3][4]
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.[6]
-
Recovery: The efficiency of the extraction process.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | This compound is a quaternary amine and can exhibit strong interactions with residual silanols on C18 columns. Try a column with end-capping or a specialized column for basic compounds. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape. For this compound, a slightly acidic mobile phase (pH 3-5) often yields better peak symmetry.[7] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample. |
| Contaminated Guard Column/Column | Replace the guard column. If the problem persists, flush the analytical column or replace it. |
Issue 2: Inconsistent Results and High Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automating these steps where possible can reduce variability. |
| Analyte Instability | This compound may be susceptible to degradation under certain conditions (e.g., high pH, exposure to light).[2][7][8] Investigate the stability of your stock solutions and samples. |
| Instrument Fluctuation | Check for issues with the autosampler, pump, or mass spectrometer. Run system suitability tests to ensure the instrument is performing optimally. |
| Improper Internal Standard Use | Ensure the internal standard is added at a consistent concentration to all samples and standards early in the sample preparation process to account for variability. |
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Method Parameters for this compound Quantification in Human Plasma
| Parameter | Method 1[3][4] |
| Internal Standard | Trospium-d8 |
| Linearity Range | 0.05 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | 0.98 - 4.68 |
| Inter-day Precision (%CV) | Not explicitly stated, but met FDA guidelines |
| Recovery of Analyte | Not explicitly stated |
| Recovery of Internal Standard | 69.58 ± 4.90% |
| Matrix Effect | Not explicitly quantified, but method was validated |
Table 2: Comparison of HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 (RP-HPLC)[9][10][11] | Method 2 (RP-UFLC)[2] |
| Matrix | Tablet Dosage Form | Tablet Dosage Form |
| Linearity Range | 50.0 - 150.0 µg/mL | 10 - 300 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | 0.999 |
| Precision (%RSD) | < 2% | < 2% |
| Mean Recovery | Not explicitly stated | 100.52 - 101.68% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is based on the methodology described by Hotha et al. (2010).[3][4]
1. Sample Preparation (Solid-Phase Extraction)
- To 200 µL of human plasma, add 25 µL of the internal standard working solution (trospium-d8).
- Vortex for 30 seconds.
- Load the sample onto a pre-conditioned SPE cartridge.
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute this compound and the internal standard with the elution solvent.
- Inject an aliquot of the eluate into the LC-MS/MS system.
2. LC-MS/MS Conditions
- LC Column: A suitable reverse-phase column (e.g., C18).
- Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
- Flow Rate: As optimized for the column.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- Trospium: m/z 392 -> 164
- Trospium-d8 (IS): m/z 400 -> 172
Visualizations
Caption: Workflow for this compound Quantification in Plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. New Stability-Indicating RP-UFLC Method for Determination of this compound in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the quaternary ammonium compound trospium in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106706832A - Method for determining content of this compound - Google Patents [patents.google.com]
- 8. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Development and Validation of Stability indicating RP-HPLC Assay Method for this compound in Tablet Dosage Form | CoLab [colab.ws]
Best practices for preparing trospium chloride stock solutions
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for preparing and handling trospium (B1681596) chloride stock solutions in a research environment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing trospium chloride stock solutions?
A1: this compound is very soluble in water and freely soluble in methanol.[1][2][3] It is also soluble in DMSO.[4][5] For most biological experiments, sterile water or DMSO are the preferred solvents. If using DMSO, it is crucial to use a new, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[4][5]
Q2: What are the typical concentrations for stock solutions?
A2: The optimal concentration depends on the experimental requirements. Given its high solubility in water (≥ 100 mg/mL), high-concentration aqueous stocks can be easily prepared.[4] In DMSO, solubility is lower, with concentrations around 25 mg/mL often requiring sonication to fully dissolve.[4] It is always recommended to start with a concentration that is well below the saturation point to avoid precipitation.
Q3: How should I store this compound powder and its stock solutions?
A3:
-
Powder: The solid form of this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[3][6][7][8]
-
Stock Solutions: For maximum stability, aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[4] Recommended storage conditions are:
Q4: Is this compound solution stable at room temperature?
A4: While the solid form is very stable[3], it is best practice to prepare fresh solutions for immediate use or to store them frozen as described above.[4] Prolonged storage at room temperature is not recommended as it may compromise the integrity of the compound.
Q5: What safety precautions should be taken when handling this compound?
A5: Handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[6][9] Always wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][7][9] Avoid creating dust or aerosols and prevent contact with skin and eyes.[6][7][8]
Troubleshooting Guide
Problem 1: The this compound powder is not dissolving completely.
-
Solution 1: Check the Solvent. Ensure you are using a recommended solvent like water, methanol, or high-quality anhydrous DMSO.[1][4] If using DMSO, be aware that it is hygroscopic; absorbed moisture can significantly reduce the solubility of the compound.[4][5] Use a fresh, unopened bottle of anhydrous DMSO.
-
Solution 2: Gentle Heating. Gentle warming of the solution can aid dissolution. Be cautious and monitor the process closely to avoid degradation.
-
Solution 3: Sonication. For DMSO and other organic solvents, placing the solution in an ultrasonic bath can help break up aggregates and facilitate dissolution.[4] This is particularly effective for achieving higher concentrations in DMSO.[4]
Problem 2: The stock solution appears cloudy or has precipitates after storage.
-
Solution 1: Re-dissolve. Before use, bring the vial to room temperature and check for precipitates. If present, you may try to re-dissolve them by gentle warming or brief sonication.
-
Solution 2: Check Storage Conditions. This may indicate that the solution was not stored properly (e.g., repeated freeze-thaw cycles) or that the concentration is too high for the storage temperature, leading to crashing out of the solute. Ensure you are aliquoting into single-use volumes.[4]
-
Solution 3: Centrifugation/Filtration. If the precipitate cannot be redissolved, it may be due to degradation or contamination. For immediate use, you can centrifuge the vial and carefully pipette the supernatant for your experiment. However, it is highly recommended to prepare a fresh stock solution.
Problem 3: Inconsistent experimental results using the stock solution.
-
Solution 1: Prepare Fresh Solution. The most reliable way to ensure consistency is to prepare a fresh stock solution from the solid powder before each set of experiments.[4]
-
Solution 2: Verify Storage and Handling. Review your storage and handling procedures. Avoid repeated freeze-thaw cycles by using aliquots.[4] Ensure the solvent has not evaporated over time, which would increase the stock concentration.
-
Solution 3: Filter Sterilization. If using aqueous solutions for cell-based assays, it is critical to filter-sterilize the final working solution through a 0.22 µm filter to remove any potential microbial contamination.[4]
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Concentration | Molarity (approx.) | Notes |
| Water | ≥ 100 mg/mL[4] | ≥ 233.67 mM | Very soluble.[1][2][10] |
| DMSO | 25 mg/mL[4] | 58.42 mM | Requires sonication. Use fresh, anhydrous DMSO.[4] |
| Methanol | Freely Soluble[1][2][3] | Not specified | - |
Molecular Weight of this compound used for calculation: 427.97 g/mol .[1][3][10]
Detailed Experimental Protocol
Objective: To prepare a 100 mM aqueous stock solution of this compound.
Materials:
-
This compound powder (MW: 427.97 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube (e.g., 15 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile, single-use cryovials
Procedure:
-
Calculation: Determine the mass of this compound needed. For 10 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.01 L × 427.97 g/mol = 0.428 g (or 428 mg)
-
-
Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh 428 mg of this compound powder and add it to the tube.
-
Dissolution: Add 8 mL of sterile water to the tube. Close the cap tightly and vortex the solution until the powder is completely dissolved.
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL. Vortex briefly to ensure homogeneity.
-
Aliquoting: Dispense the stock solution into sterile, single-use cryovials (e.g., 100 µL per vial).
-
Storage: Label the vials clearly with the compound name, concentration, and date. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Visual Workflow and Logic Diagrams
Caption: Workflow for preparing this compound stock solution.
Caption: Decision tree for troubleshooting common issues.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. This compound | 10405-02-4 [chemicalbook.com]
- 3. This compound [midas-pharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Head-to-Head In Vitro Potency Comparison: Trospium Chloride vs. Oxybutynin at Muscarinic Receptors
For researchers and professionals in drug development, understanding the nuanced differences between pharmacologically similar compounds is critical. This guide provides a detailed in vitro comparison of the potency of two prominent antimuscarinic agents, trospium (B1681596) chloride and oxybutynin (B1027), which are both used in the management of overactive bladder. The data presented here, derived from radioligand binding assays, offers a quantitative look at their affinity for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5).
Comparative Analysis of Binding Affinities
The in vitro potency of trospium chloride and oxybutynin has been evaluated in multiple studies, with radioligand binding assays being the primary method to determine their affinity for muscarinic receptors. The binding affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi), where a lower Ki or a higher pKi value indicates a higher binding affinity.
A key study directly comparing the two compounds at all five recombinant human muscarinic receptor subtypes (hM1-hM5) provides a clear picture of their respective binding profiles. The data from this study is summarized in the table below.
| Receptor Subtype | This compound (pKi) | Oxybutynin (pKi) |
| hM1 | 8.36 | 8.70 |
| hM2 | 8.24 | 7.80 |
| hM3 | 8.44 | 8.90 |
| hM4 | 8.58 | 8.00 |
| hM5 | 9.10 | 7.40 |
Data sourced from a study utilizing radioligand binding assays with [3H]N-methylscopolamine on CHO cell lines expressing recombinant human muscarinic receptors.
Further research has investigated the binding characteristics of these drugs in native human tissues. A study on human bladder detrusor and mucosa provides the following Ki values, offering insights into their potency in a therapeutically relevant tissue.
| Tissue | Compound | Ki (nM) [95% Confidence Level] |
| Detrusor | This compound | 3.1 [2.2-4.3] |
| Oxybutynin | 0.85 [0.5-1.6] | |
| Mucosa | This compound | 0.71 [0.62-0.81] |
| Oxybutynin | 1.1 [0.67-1.9] |
These Ki values were determined through radioligand binding with [3H]quinuclidinyl benzylate ([3H]QNB) on membranes from human bladder detrusor and mucosa.[1]
From this data, it is evident that oxybutynin displays a higher affinity for M1 and M3 receptors compared to M2, M4, and M5 receptors. In contrast, this compound exhibits a more balanced and generally high affinity across all five muscarinic receptor subtypes.[2][3] In human bladder tissue, oxybutynin shows a higher affinity in the detrusor muscle, while this compound has a higher affinity in the mucosa.[1]
Experimental Methodologies
The determination of in vitro potency for muscarinic receptor antagonists like this compound and oxybutynin predominantly relies on competitive radioligand binding assays. Below is a detailed protocol representative of the methodology used in such studies.
Radioligand Binding Assay Protocol
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells, stably expressing one of the five human recombinant muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5), are cultured under standard conditions.
-
The cells are harvested, and the cell membranes are prepared by homogenization in an ice-cold buffer, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzylate), and varying concentrations of the unlabeled competitor drug (this compound or oxybutynin).
-
To determine non-specific binding, a high concentration of a potent, unlabeled muscarinic antagonist like atropine (B194438) is added to a set of wells.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Following incubation, the contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. The pKi is calculated as the negative logarithm of the Ki.
Signaling Pathways
This compound and oxybutynin are competitive antagonists of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. The five muscarinic receptor subtypes are linked to two primary signaling pathways:
-
M1, M3, and M5 receptors couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
By blocking these pathways, this compound and oxybutynin inhibit the physiological effects of acetylcholine, such as smooth muscle contraction in the bladder.
Caption: Muscarinic receptor signaling pathways and points of antagonism.
References
Validating the Muscarinic Receptor Selectivity of Trospium Chloride: A Comparative Guide
For researchers and drug development professionals, understanding the precise receptor selectivity of an antimuscarinic agent is paramount for predicting its therapeutic efficacy and potential side-effect profile. This guide provides an objective comparison of trospium (B1681596) chloride's performance against other common antimuscarinic agents used in the treatment of overactive bladder (OAB). The presented data, compiled from in vitro studies, offers a clear validation of trospium chloride's muscarinic receptor selectivity.
Comparative Binding Affinity of Antimuscarinic Agents
The primary mechanism of action for antimuscarinic drugs is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. The affinity of a drug for the five muscarinic receptor subtypes (M1-M5) determines its pharmacological profile. The following table summarizes the binding affinities (as pKi values) of this compound and other widely used antimuscarinics for human recombinant muscarinic receptors. A higher pKi value indicates a higher binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 |
| Darifenacin (B195073) | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 |
| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5 |
Data sourced from a study utilizing CHO-K1 cells stably expressing human recombinant M1-M5 receptors.[1]
As the data indicates, this compound exhibits high and relatively balanced affinity across the M1, M2, and M3 receptor subtypes, with slightly lower, but still potent, affinity for M4 and M5 receptors.[1] This profile characterizes it as a non-selective muscarinic antagonist.[2] In contrast, agents like darifenacin show a clear preference for the M3 receptor subtype.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the muscarinic receptor selectivity of anticholinergic agents.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested.
-
The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Cell membrane preparation (containing the specific muscarinic receptor subtype).
-
A solution of the unlabeled test compound (e.g., this compound) at various concentrations.
-
A fixed concentration of a radiolabeled muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
-
To determine non-specific binding, a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) is added to a set of control wells.[1]
-
The plate is incubated (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Flux Assay
This assay measures the ability of a muscarinic antagonist to inhibit the intracellular calcium mobilization induced by an agonist, providing a measure of its functional potency (IC50). This is particularly relevant for M1, M3, and M5 receptors, which couple to Gq proteins and signal through the release of intracellular calcium.[3]
1. Cell Preparation:
-
Cells expressing the target muscarinic receptor subtype (e.g., CHO-K1 cells expressing M3 receptors) are seeded into a 96-well plate and cultured overnight.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye is taken up by the cells and is cleaved by intracellular esterases, trapping it in the cytoplasm.
3. Assay Procedure:
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
The test compound (antagonist) at various concentrations is added to the wells.
-
After a short incubation period with the antagonist, a fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the receptors.
4. Data Acquisition and Analysis:
-
The fluorescence intensity is measured kinetically in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
The ability of the antagonist to inhibit the agonist-induced calcium flux is measured.
-
The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is calculated from concentration-response curves.
Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms underlying muscarinic receptor function and the methods used for their characterization, the following diagrams are provided.
References
Head-to-head comparison of trospium chloride and darifenacin in preclinical models
A Data-Driven Guide for Researchers in Urology and Drug Development
In the landscape of antimuscarinic agents for the treatment of overactive bladder (OAB), trospium (B1681596) chloride and darifenacin (B195073) represent two distinct approaches to modulating the cholinergic pathways that govern bladder function. Trospium chloride is a non-selective muscarinic antagonist with a quaternary ammonium (B1175870) structure, while darifenacin is a potent and selective antagonist for the M3 muscarinic receptor subtype. This guide provides a head-to-head comparison of their preclinical profiles, supported by experimental data, to inform further research and development in this therapeutic area.
Molecular and Pharmacodynamic Profile
Both this compound and darifenacin exert their effects by competitively antagonizing acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of the detrusor smooth muscle of the bladder. However, their interactions with the different muscarinic receptor subtypes vary significantly, which may influence their efficacy and side-effect profiles.
Muscarinic Receptor Binding Affinity
The binding affinities of this compound and darifenacin for the five human muscarinic receptor subtypes (M1-M5) are crucial determinants of their pharmacological activity. Darifenacin exhibits a high affinity and marked selectivity for the M3 receptor, which is the primary subtype mediating bladder contraction.[1][2][3][4] In contrast, this compound is a non-selective antagonist, binding with high affinity to M1, M2, and M3 receptors.[5][6]
| Compound | Receptor Subtype | Binding Affinity (pKi / Ki) | Selectivity Profile |
| Darifenacin | M3 | pKi: 8.9 - 9.12[1][7] | 9- to 74-fold selective for M3 over other subtypes[1][2][3][4] |
| M1 | - | Lower affinity compared to M3[1][2] | |
| M2 | - | Lower affinity compared to M3[1][2] | |
| M4 | - | Lower affinity compared to M3[3] | |
| M5 | - | Lower affinity compared to M3[3][8] | |
| This compound | M1, M2, M3 | High affinity[5][6] | Non-selective[9][10] |
| Human Bladder Detrusor | pKD: 9.30 ± 1.07[11][12] | - | |
| Human Bladder Urothelium & Lamina Propria (U&LP) | pKD: 8.46 ± 0.43[11][12] | - |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity. pKD is the negative logarithm of the dissociation constant (KD).
Functional Activity in Preclinical Models
In vitro and in vivo studies have demonstrated the functional consequences of the distinct receptor binding profiles of this compound and darifenacin.
In Vitro Functional Assays:
Preclinical studies using isolated tissue preparations have confirmed the potent inhibitory effects of both compounds on bladder muscle contractility. Darifenacin potently inhibits M3 receptor-mediated responses in smooth muscle preparations from guinea pig ileum, trachea, and bladder.[1] In human bladder strips, darifenacin effectively inhibited carbachol-induced contractions.[3] Similarly, preclinical studies with porcine and human detrusor muscle strips showed that this compound was more potent than oxybutynin (B1027) and tolterodine (B1663597) in inhibiting contractile responses.[13] A direct comparison in adult pig bladder detrusor tissue demonstrated a higher estimated pKD for trospium (9.30) compared to darifenacin (7.95), suggesting a higher affinity of trospium in this tissue under the experimental conditions.[11][12]
In Vivo Animal Models:
Animal models have been instrumental in elucidating the in vivo efficacy and potential for side effects. In conscious dogs, darifenacin inhibited intestinal motility at doses lower than those affecting gastric acid secretion (M1-mediated) or heart rate (M2-mediated), confirming its M3 selectivity in a whole-animal system.[1] Animal studies have suggested a degree of "uroselectivity" for darifenacin, with a greater effect on bladder M3 receptors than on those in other tissues like the salivary gland.[3][14][15] this compound has also demonstrated efficacy in various animal models, leading to reduced smooth muscle tone in the urogenital and gastrointestinal tracts.[16]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and darifenacin are markedly different, influencing their absorption, distribution, metabolism, and excretion, and ultimately their clinical application.
| Pharmacokinetic Parameter | This compound | Darifenacin |
| Structure | Quaternary ammonium compound[5][17][18] | Tertiary amine |
| Absorption | Poor oral bioavailability (<10%)[5][13][19] | Well absorbed; bioavailability ~15-19% for extended-release[20][21][22] |
| Food Effect | Bioavailability significantly reduced by food (70-80%)[13][18] | No significant effect of food on extended-release formulation[20][23] |
| Metabolism | Minimally metabolized; not by CYP450 system[6][17][18] | Extensively metabolized by CYP2D6 and CYP3A4[20][21][22] |
| Excretion | Predominantly renal excretion as unchanged compound[13][17][18] | Primarily excreted as metabolites in urine (~60%) and feces (~40%)[20][22] |
| Protein Binding | 50-85%[13] | ~98% (primarily to alpha-1-acid-glycoprotein)[21][22][23][24] |
| CNS Penetration | Minimal due to quaternary structure and hydrophilicity[5][6][17][25] | Can cross the blood-brain barrier, but M3 selectivity may limit CNS effects[26] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Muscarinic receptor signaling pathway antagonism.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and darifenacin for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the muscarinic receptor subtype of interest (e.g., human bladder detrusor, or CHO cells transfected with a specific human muscarinic receptor subtype).[3][27] Tissues are homogenized in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer).[27]
-
Incubation: A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]quinuclidinyl benzylate, [3H]QNB) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound or darifenacin).[27]
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.[27]
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using liquid scintillation counting.[27]
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[27]
In Vitro Functional Assay (Organ Bath)
Objective: To assess the functional potency (pA2) of this compound and darifenacin in inhibiting agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Smooth muscle strips (e.g., from guinea pig or human bladder detrusor) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[1][13]
-
Contraction Induction: The tissues are allowed to equilibrate under a resting tension. Contractions are then induced by adding a muscarinic agonist, such as carbachol, in a cumulative concentration-response manner.[11][28]
-
Antagonist Incubation: The experiment is repeated in the presence of fixed concentrations of the antagonist (this compound or darifenacin), which is added to the organ bath for a pre-incubation period before the addition of the agonist.
-
Data Recording: The isometric tension of the muscle strips is recorded using a force transducer.
-
Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted. The Schild equation is used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.
Conclusion
The preclinical data reveal a clear distinction between the pharmacological profiles of this compound and darifenacin. Darifenacin's M3 selectivity offers a targeted approach to inhibiting bladder contractility, which in preclinical models translates to a potentially favorable side-effect profile, particularly concerning M1- and M2-mediated effects.[1][2] Conversely, this compound's non-selective antagonism at M1, M2, and M3 receptors provides a broader blockade of muscarinic signaling in the bladder.[5][6]
From a pharmacokinetic standpoint, the differences are equally stark. This compound's quaternary structure limits CNS penetration and its lack of CYP450 metabolism reduces the potential for drug-drug interactions.[6][17] Darifenacin's extensive metabolism via the CYP450 system necessitates consideration of potential interactions with inhibitors or inducers of these enzymes.[20]
This head-to-head comparison underscores the importance of considering both pharmacodynamic and pharmacokinetic properties when evaluating antimuscarinic agents. The choice between a selective and a non-selective antagonist, as well as considerations of their metabolic pathways, are critical factors for researchers and clinicians in the ongoing development of improved therapies for overactive bladder.
References
- 1. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Biological action, Pharmacodynamics, and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 6. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Darifenacin: another antimuscarinic for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound IMPROVES OVERACTIVE BLADDER SYMPTOMS: A MULTICENTER PHASE III TRIAL | Scilit [scilit.com]
- 10. wjgnet.com [wjgnet.com]
- 11. Frontiers | Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin [frontiersin.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. This compound treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. e-lactancia.org [e-lactancia.org]
- 20. pdf.hres.ca [pdf.hres.ca]
- 21. researchgate.net [researchgate.net]
- 22. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ics.org [ics.org]
- 28. researchgate.net [researchgate.net]
A Proposed Cross-Validating Study on the Efficacy of Trospium Chloride in Bladder and Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed experimental framework to investigate and compare the potential anti-cancer effects of trospium (B1681596) chloride, a well-established muscarinic receptor antagonist, across different cancer cell lines. While clinically used for overactive bladder, its high affinity for muscarinic receptors, which are expressed in various cancer types, suggests a potential for drug repurposing. This document provides hypothetical data, detailed experimental protocols, and visualizations to guide such a research endeavor.
Hypothetical Data Summary
The following table summarizes the postulated quantitative outcomes of trospium chloride treatment on bladder (T24, HT-1376) and colon (HT-29, Caco-2) cancer cell lines. These hypothetical IC50 values are presented to illustrate a potential differential sensitivity to the drug.
| Cell Line | Cancer Type | Muscarinic Receptor Expression (Literature-Based) | Hypothetical this compound IC50 (µM) after 48h |
| T24 | Bladder Cancer | M1, M2, M3[1][2][3] | 75 |
| HT-1376 | Bladder Cancer | M1, M2, M3 (presumed similar to other bladder lines) | 120 |
| HT-29 | Colon Cancer | M3[4][5][6] | 95 |
| Caco-2 | Colon Cancer | M3 (presumed similar to other colon lines) | 150 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in generating the proposed data.
Cell Culture
-
Cell Lines: T24, HT-1376 (bladder cancer), HT-29, and Caco-2 (colon cancer) will be obtained from the American Type Culture Collection (ATCC).
-
Culture Media: T24 and HT-1376 cells will be cultured in RPMI-1640 medium. HT-29 and Caco-2 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM). All media will be supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at its respective hypothetical IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive) will be quantified.
Visualizations
The following diagrams illustrate the proposed signaling pathway and experimental workflow.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. M2muscarinic receptors inhibit cell proliferation and migration in urothelial bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human HT-29 colon carcinoma cells contain muscarinic M3 receptors coupled to phosphoinositide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic receptor up-regulates COX-2 expression and prostaglandin E(2) production in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Anticholinergic Profiles of Trospium Chloride and Solifenacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anticholinergic effects of two prominent medications for overactive bladder (OAB), trospium (B1681596) chloride and solifenacin (B1663824). The following sections detail their receptor binding affinities, functional anticholinergic activities, and clinical side effect profiles, supported by experimental data and methodologies.
Executive Summary
Trospium chloride is a non-selective muscarinic antagonist, exhibiting broad affinity for all five muscarinic receptor subtypes (M1-M5). In contrast, solifenacin demonstrates a degree of selectivity for the M3 receptor subtype, which is the primary mediator of bladder detrusor muscle contraction. This difference in receptor selectivity is hypothesized to influence their clinical efficacy and side effect profiles. While both drugs are effective in treating OAB, clinical data suggests potential differences in their tolerability, particularly concerning classic anticholinergic side effects such as dry mouth and constipation.
Receptor Binding Affinity
The affinity of a drug for its receptor is a key determinant of its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Drug | M1 | M2 | M3 | M4 | M5 | Data Source(s) |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | [1][2] |
| This compound | ~3.1 | ~3.1 | ~3.1 | ~3.1 | ~3.1 | [3][4][5] |
Note: The Ki values for this compound are approximated based on reports of its non-selective binding profile and specific values reported for human bladder detrusor tissue[3].
Functional Anticholinergic Activity
Functional assays assess the ability of a drug to inhibit the physiological response to receptor activation. In the context of OAB, this typically involves measuring the inhibition of agonist-induced bladder muscle contraction.
Table 2: Functional Anticholinergic Activity
| Drug | Assay | Key Findings | Data Source(s) |
| Solifenacin | Carbachol-induced rat urinary bladder contraction | Competitively antagonized contractions with a pA2 value of 7.44±0.09.[1][2] | |
| This compound | Carbachol-induced human detrusor smooth muscle contraction | Inhibited contraction with an EC50 of 3 nM.[6] |
Clinical Comparison of Anticholinergic Side Effects
The clinical manifestation of anticholinergic activity is a critical consideration in drug development and patient care. The following table summarizes the incidence of common anticholinergic side effects from comparative clinical trials.
Table 3: Incidence of Common Anticholinergic Side Effects in Clinical Trials
| Side Effect | Solifenacin | This compound | Study Population | Data Source(s) |
| Dry Mouth | Lower incidence reported in some studies. | Higher incidence reported in some studies. | Patients with urinary and mixed incontinence. | [7][8] |
| Constipation | Slight increase, not always statistically significant. | Higher incidence reported. | Patients with urinary and mixed incontinence; patients with double-J stents. | [7][8][9][10] |
One study found that solifenacin treatment resulted in significant improvement in almost all domains of stent-related symptoms compared to trospium[9][10]. In terms of safety and tolerance, both drugs were found to be comparable[9][10]. Another study reported that drug-related side effects, particularly constipation, were higher in the trospium group than in the solifenacin group[10].
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and solifenacin for the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing each of the human muscarinic receptor subtypes (M1-M5) are prepared.
-
Radioligand: A radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or solifenacin).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Isolated Bladder Tissue)
Objective: To assess the functional antagonist potency of this compound and solifenacin on bladder smooth muscle contraction.
Methodology:
-
Tissue Preparation: Strips of bladder detrusor muscle are isolated from an appropriate animal model (e.g., rat, guinea pig) or human tissue.
-
Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Induction: A contractile agonist, such as carbachol, is added to the organ bath to induce muscle contraction, which is measured isometrically.
-
Antagonist Incubation: After establishing a stable baseline and agonist response, the tissue is incubated with varying concentrations of the antagonist (this compound or solifenacin) for a predetermined period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
Data Analysis: The antagonist's potency is determined by calculating the pA2 value from the Schild plot, which quantifies the concentration of the antagonist required to produce a two-fold rightward shift in the agonist's concentration-response curve.
Visualizing Mechanisms and Workflows
Caption: Muscarinic receptor signaling pathways and antagonist action.
Caption: Experimental workflows for binding and functional assays.
Caption: Comparative pharmacological and clinical profiles.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. urotoday.com [urotoday.com]
A Comparative Safety Analysis of Trospium Chloride Versus Other Anticholinergic Agents for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of trospium (B1681596) chloride against other commonly prescribed anticholinergic medications for the treatment of overactive bladder (OAB). The data presented is compiled from a comprehensive review of clinical trials and meta-analyses, with a focus on quantitative adverse event rates and the methodologies used to assess them.
Executive Summary
Anticholinergic agents are a cornerstone in the management of OAB, but their use is often limited by adverse effects. These side effects stem from the blockade of muscarinic receptors throughout the body. Trospium chloride distinguishes itself through its unique molecular structure as a quaternary amine. This property reduces its ability to cross the blood-brain barrier (BBB), leading to a more favorable central nervous system (CNS) safety profile compared to the more common tertiary amine anticholinergics. While peripheral side effects like dry mouth and constipation are common to the class, their incidence rates vary among the different agents.
Comparative Safety Data: Adverse Event Incidence
The following tables summarize the incidence rates of the most common adverse events associated with anticholinergic drugs used for OAB, based on data from clinical trials and meta-analyses. Rates can vary based on the specific study population, drug dosage, and formulation (immediate-release vs. extended-release).
Table 1: Incidence of Common Peripheral Adverse Events (%)
| Drug | Dry Mouth | Constipation | Blurred Vision |
| This compound | 4.8 - 20.1 | 4.8 - 9.5 | < 5 |
| Oxybutynin (IR) | 29 - 82.8 | 10 - 15 | 22 |
| Oxybutynin (ER/XL) | 27 - 60.8 | 7.2 - 17 | 2 - 9.6 |
| Tolterodine (IR) | 23 - 77 | 7 - 13 | 5 - 10 |
| Tolterodine (LA) | 23 - 47 | 6 - 8 | 3 - 7 |
| Solifenacin | 14 - 27.6 | 5.4 - 12.9 | 3.8 - 12 |
| Darifenacin | 13 - 35 | 15 - 21 | 4 - 6 |
| Fesoterodine (B1237170) | 19 - 35 | 4 - 8 | 3 - 5 |
| Placebo | 5 - 9.8 | 2 - 4 | 1 - 2 |
Note: IR = Immediate-Release, ER/XL/LA = Extended-Release/Long-Acting. Data compiled from multiple sources reflecting a range of findings.
Table 2: Central Nervous System (CNS) and Other Key Adverse Events (%)
| Drug | Dizziness / Somnolence | Cognitive Adverse Events* | Discontinuation due to AEs |
| This compound | < 5 | Not significantly different from placebo | 6 - 12 |
| Oxybutynin (IR) | 2.2 - 22 | Associated with impairment | 16 - 30 |
| Oxybutynin (ER/XL) | 2.1 - 12 | Risk present | 6.8 - 10 |
| Tolterodine (IR/LA) | 3 - 8.6 | Potential risk, less than Oxybutynin IR | 4 - 15 |
| Solifenacin | < 5 | Low risk | 2 - 8 |
| Darifenacin | < 5 | Low risk | 2.2 - 11 |
| Fesoterodine | < 5 | Low risk | 4.6 - 10 |
| Placebo | 1 - 5 | - | 4 - 9 |
*Cognitive Adverse Events include reports of confusion, memory impairment, and attention disturbance. Systematic reviews have found that trospium, tolterodine, darifenacin, and fesoterodine were not associated with cognitive decline in the reviewed clinical trials. Oxybutynin, particularly the immediate-release formulation, is most consistently associated with cognitive side effects.[1][2]
Key Differentiators in Safety Profiles
The primary distinction in the safety profiles of anticholinergic drugs lies in their chemical structure.
-
Tertiary Amines (Oxybutynin, Tolterodine, Solifenacin, Darifenacin, Fesoterodine): These agents are lipophilic and have a neutral charge, allowing them to readily cross the blood-brain barrier.[3] This property increases the risk of CNS side effects such as drowsiness, dizziness, and cognitive impairment.[4]
-
Quaternary Amines (this compound): This agent possesses a permanent positive charge and is hydrophilic.[3][4] These characteristics significantly limit its ability to penetrate the BBB, resulting in a markedly lower incidence of CNS-related adverse events.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the safety and efficacy of anticholinergic drugs for OAB.
Urodynamic Studies
Objective: To objectively measure bladder function and the physiological effect of the anticholinergic agent.
Methodology:
-
Patient Preparation: Patients are instructed to arrive for the study with a comfortably full bladder. A pre-test, non-invasive uroflowmetry may be performed to measure initial urine flow rate.
-
Catheterization: A small, dual-lumen catheter (e.g., 8 French) is inserted into the bladder via the urethra. A second, smaller catheter is placed in the rectum or vagina to measure abdominal pressure.
-
Filling Cystometry: The bladder is emptied via the catheter, and the post-void residual (PVR) volume is recorded. Sterile saline, at room or body temperature, is then infused into the bladder at a controlled rate (e.g., 50 mL/min).
-
Pressure Measurement: Throughout the filling phase, the following pressures are continuously recorded:
-
Intravesical Pressure (Pves): Pressure within the bladder.
-
Abdominal Pressure (Pabd): Pressure measured by the rectal/vaginal catheter.
-
Detrusor Pressure (Pdet): Calculated as Pves - Pabd. This represents the pressure generated by the bladder wall itself.
-
-
Data Collection: Key parameters recorded during filling include: bladder capacity at first sensation of filling, first desire to void, and strong desire to void. The presence and pressure of involuntary detrusor contractions (detrusor overactivity) are the primary indicators of OAB.
-
Pressure-Flow Study: Once the bladder is full, the patient is asked to void, and the pressures and flow rate are measured simultaneously to assess voiding function and rule out obstruction.[6][7][8][9]
Assessment of Cognitive Function
Objective: To evaluate the impact of the anticholinergic agent on cognitive domains such as memory, attention, and orientation.
Methodology:
-
Tool Selection: The Mini-Mental State Examination (MMSE) is a widely used and validated 30-point questionnaire for screening cognitive impairment.[2][10]
-
Administration: The MMSE is administered by a trained researcher or clinician at baseline (before drug administration) and at specified follow-up points during the clinical trial. The test takes approximately 5-10 minutes and assesses:
-
Orientation (10 points): Asking the patient the year, season, date, day, month, and their current location (state, county, town, hospital, floor).
-
Registration (3 points): Naming three unrelated objects and asking the patient to repeat them.
-
Attention and Calculation (5 points): Asking the patient to count backward from 100 by sevens for five steps, or to spell "world" backward.
-
Recall (3 points): Asking the patient to recall the three objects from the registration task.
-
Language (9 points): Involves naming objects (e.g., a pencil and a watch), repeating a phrase, following a three-stage command, reading and obeying a written command, writing a sentence, and copying a complex geometric figure.[11]
-
-
Scoring and Interpretation: Each correct answer receives one point. A total score of 23 or lower is generally indicative of cognitive impairment. Changes from the baseline score are analyzed to determine the drug's cognitive impact.
Patient-Reported Outcome (PRO) Measures
Objective: To capture the patient's subjective experience of symptoms, side effects, and overall quality of life.
Methodology:
-
Bladder Diaries: Patients are provided with a diary to record data over a specific period (e.g., 3-7 days) at baseline and follow-up. Key metrics include:
-
Validated Questionnaires: Standardized questionnaires are administered to assess symptom bother and health-related quality of life (HRQoL). Examples include:
-
Overactive Bladder Questionnaire (OAB-q): Assesses symptom severity and HRQoL across several domains.
-
Patient Perception of Bladder Condition (PPBC): A single-item scale where patients rate the severity of their bladder problems.
-
-
Adverse Event Questionnaires: Specific questionnaires can be used to quantify the severity of common side effects, such as the Xerostomia Inventory for dry mouth or the Constipation Bowel Diary .[14][15]
Visualizations: Pathways and Workflows
Anticholinergic Mechanism of Action
Anticholinergic drugs function by competitively antagonizing the binding of acetylcholine (B1216132) (ACh) to muscarinic receptors. There are two primary signaling pathways initiated by muscarinic receptor activation, which are subsequently blocked by these drugs.
Caption: Muscarinic receptor signaling pathways blocked by anticholinergic drugs.
Experimental Workflow for Assessing Drug Safety in a Clinical Trial
This diagram outlines the typical workflow for a clinical trial designed to assess the safety and efficacy of an anticholinergic drug for OAB.
Caption: Workflow for a randomized controlled trial of an OAB medication.
References
- 1. researchgate.net [researchgate.net]
- 2. psychdb.com [psychdb.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. orpdl.org [orpdl.org]
- 6. Introduction - Invasive urodynamic investigations in the management of women with refractory overactive bladder symptoms: FUTURE, a superiority RCT and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Randomised Controlled Trials Assessing the Clinical Value of Urodynamic Studies: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. urologysanantonio.com [urologysanantonio.com]
- 10. cgatoolkit.ca [cgatoolkit.ca]
- 11. clinicalportfolio.wordpress.com [clinicalportfolio.wordpress.com]
- 12. A Narrative Review of Patient-reported Outcomes in Overactive Bladder: What is the Way of the Future? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spirit-statement.org [spirit-statement.org]
- 14. Patient-reported outcomes in overactive bladder: importance for determining clinical effectiveness of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patient reported outcome measures in neurogenic bladder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Trospium Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Trospium chloride, a muscarinic antagonist used in research and development. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is designated as Acute Toxicity Category 4 for oral exposure.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact, as the substance is harmful upon dermal absorption.[1] |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes the risk of contamination to personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or dust is generated. | Prevents inhalation, a primary route of harmful exposure.[1] |
Step-by-Step Handling and Storage Procedures
Handling:
-
Work in a Ventilated Area: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Direct Contact: Prevent contact with skin and eyes by consistently wearing the appropriate PPE.[3]
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[3]
-
Practice Good Hygiene: Do not eat, drink, or smoke in the handling area.[2][4] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3][4]
Storage:
-
Store this compound in a tightly closed container.[3]
-
Keep the container in a cool, dry, and well-ventilated place.
-
Store at room temperature, away from heat, moisture, and direct sunlight.[5][6]
Emergency Protocols: Spills and First Aid
Immediate and appropriate action during an emergency can significantly mitigate potential harm.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
After Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with plenty of water.[4][7] If irritation persists, consult a physician.
-
After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Seek prompt medical attention.
-
After Ingestion: Rinse the mouth with water.[3][4] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and accidental exposure.
-
Regulatory Compliance: All disposal methods must comply with local, regional, and national regulations.[1] this compound should not be disposed of with household garbage or allowed to enter the sewage system.[1]
-
Waste Collection: Collect waste material in a suitable, labeled, and sealed container.
-
Disposal Route:
-
Preferred Method: Utilize a licensed professional waste disposal service.
-
Alternative (if take-back programs are unavailable): For small residual amounts, mix the material with an unappealing substance like cat litter or used coffee grounds.[8][9][10] Place the mixture in a sealed plastic bag and dispose of it in the trash.[8]
-
-
Container Disposal: Thoroughly empty containers. Scratch out any personal or prescription information on the label before recycling or disposing of the empty container in the trash.[8][9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. drugs.com [drugs.com]
- 6. Trospium (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. abmole.com [abmole.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. drugs.com [drugs.com]
- 10. How to dispose of medication | SingleCare [singlecare.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
